(+)-SHIN1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4S)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOFJZXKJKHTD-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NN1)OC(=C([C@@]2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of (+)-SHIN1
An In-depth Technical Guide to the Mechanism of Action of (+)-SHIN1
Introduction
This compound, also known as RZ-2994, is a potent and specific small molecule inhibitor of serine hydroxymethyltransferase (SHMT).[1][2] SHMT exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2, both of which are key enzymes in one-carbon (1C) metabolism.[3][4] This metabolic network is crucial for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, making it a critical pathway for highly proliferative cells, particularly cancer cells.[5] this compound serves as a valuable chemical probe for studying 1C metabolism and represents a promising lead compound in the development of novel anticancer therapeutics. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Dual Inhibition of SHMT1 and SHMT2
The primary mechanism of action of this compound is the direct and potent inhibition of both SHMT1 and SHMT2. These enzymes catalyze the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). The 5,10-CH₂-THF molecule is a central donor of one-carbon units essential for various biosynthetic pathways.
By simultaneously blocking both the cytosolic and mitochondrial production of 1C units from serine, this compound effectively starves cancer cells of the essential building blocks required for DNA synthesis and replication. The inhibitory effect is stereospecific, with the (+)-enantiomer being active while the (–)-enantiomer shows no significant activity.
Quantitative Data: Inhibitory Potency
This compound demonstrates high potency against its enzymatic targets and exhibits robust anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target / Cell Line | IC₅₀ Value | Reference |
| Enzymatic Inhibition | ||
| Human SHMT1 | 5 nM | |
| Human SHMT2 | 13 nM | |
| Cellular Proliferation | ||
| HCT-116 (Colon Cancer, WT) | 870 nM | |
| HCT-116 (SHMT2 Knockout) | 10 nM | |
| T-ALL Cell Lines (Average) | 2.8 µM | |
| B-ALL Cell Lines (Average) | 4.4 µM | |
| AML Cell Lines (Average) | 8.1 µM |
The significant drop in the IC₅₀ value in SHMT2 knockout cells highlights the potent inhibition of SHMT1 and confirms that the effect on wild-type HCT-116 cells is primarily due to SHMT2 inhibition.
Downstream Cellular Consequences
The inhibition of SHMT by this compound triggers a cascade of metabolic and cellular events that culminate in cell death and growth arrest.
-
Depletion of Nucleotides : The primary consequence of 1C pool depletion is the blockade of de novo purine and thymidylate synthesis. This leads to a progressive reduction in nucleotide triphosphates, which are essential for DNA replication and repair, thereby causing cell cycle arrest. In T-cell acute lymphoblastic leukemia (T-ALL), this compound induces an S/G2 cell cycle arrest.
-
Glycine Starvation : The SHMT reaction is a major source of endogenous glycine. In certain cancer types, such as diffuse large B-cell lymphoma (DLBCL), which have defective glycine import mechanisms, the inhibition of glycine synthesis by this compound leads to a critical glycine deficiency. This glycine shortage impairs processes like protein and glutathione synthesis, contributing to the compound's cytotoxicity.
-
Mitochondria-Mediated Apoptosis : In bladder cancer cells, this compound has been shown to induce apoptosis through a reactive oxygen species (ROS)-dependent intrinsic signaling pathway. Inhibition of SHMT affects mitochondrial function, leading to increased ROS, a decrease in the mitochondrial membrane potential, and the release of pro-apoptotic factors from the mitochondria into the cytosol.
Experimental Protocols
The mechanism of this compound has been elucidated through a variety of in vitro assays. Detailed methodologies for key experiments are provided below.
Protocol 1: SHMT Target Engagement via Isotope Tracing
This method quantifies the inhibition of cellular SHMT activity by tracing the metabolic fate of a stable isotope-labeled substrate.
Methodology:
-
Cell Culture : Culture cells (e.g., HCT-116) to mid-log phase.
-
Isotope Labeling : Replace standard culture medium with a medium containing U-¹³C-serine.
-
Treatment : Concurrently treat cells with DMSO (vehicle control), 5 µM this compound, or 5 µM of the inactive (–)-SHIN1 enantiomer.
-
Incubation : Incubate the cells for 24 hours to allow for the incorporation of the ¹³C label into downstream metabolites.
-
Metabolite Extraction : Harvest the cells, quench metabolic activity with cold saline, and extract intracellular metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).
-
LC-MS Analysis : Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the M+2 labeling fraction in glycine-derived metabolites such as glutathione and ADP.
-
Data Analysis : Compare the ¹³C-labeling fraction in drug-treated cells to the DMSO control. A significant reduction indicates on-target SHMT inhibition.
Protocol 2: Cell Growth Inhibition Assay
This assay determines the IC₅₀ value of this compound by measuring its effect on cell proliferation.
Methodology:
-
Cell Seeding : Seed cells (e.g., T-ALL cell lines) in multi-well plates at a defined density.
-
Drug Treatment : Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 30 µM) in quadruplicate. Include a DMSO-only control.
-
Rescue Condition (Optional) : For mechanism validation, include a condition where cells are co-treated with this compound and a rescuing agent like 1 mM formate.
-
Incubation : Incubate the plates for 3 to 6 days, depending on the cell line's doubling time.
-
Cell Viability Measurement : Quantify the number of viable cells. For suspension cells, use trypan blue exclusion and an automated cell counter. For adherent cells, a colorimetric assay like MTT or resazurin can be used.
-
Data Analysis : Normalize the cell counts to the DMSO control. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the IC₅₀.
Protocol 3: Apoptosis Detection by Flow Cytometry
This protocol quantifies the induction of apoptosis by measuring the externalization of phosphatidylserine.
Methodology:
-
Cell Treatment : Seed cells (e.g., Su-DHL-4) and treat with the desired concentration of this compound or DMSO for 48-72 hours.
-
Cell Harvesting : Harvest the cells and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells on a flow cytometer.
-
Data Analysis : Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). Compare the percentage of apoptotic cells in the treated versus control samples.
References
- 1. SHIN1 | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(+)-SHIN1: A Technical Guide to a Dual Inhibitor of Serine Hydroxymethyltransferase 1 and 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (+)-SHIN1, a potent small-molecule dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases. We will explore its mechanism of action, inhibitory activity, the signaling pathways it affects, and the experimental protocols used to characterize its function.
Introduction: The Role of SHMT1 and SHMT2 in One-Carbon Metabolism
Serine hydroxymethyltransferase (SHMT) is a critical pyridoxal 5'-phosphate (PLP)-dependent enzyme in one-carbon (1C) metabolism.[1] It catalyzes the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[1][2][3] This reaction is fundamental for multiple cellular processes, including the biosynthesis of purines and thymidylate, which are essential for DNA replication and repair.[4]
Mammals possess two key isoforms:
-
SHMT1: Primarily located in the cytoplasm, with a role in nuclear de novo thymidylate synthesis during the S-phase.
-
SHMT2: Located in the mitochondria, this isoform is the primary source of 1C units in most cells and is significantly upregulated in various cancers to meet the high metabolic demand of proliferating cells.
The reliance of cancer cells on the 1C metabolic pathway makes SHMT enzymes promising targets for anticancer therapies. Consequently, the development of inhibitors that can simultaneously target both SHMT1 and SHMT2 is a key area of research. This compound (also known as RZ-2994) emerged from the optimization of a pyrazolopyran scaffold and is a potent, cell-permeable, dual inhibitor of human SHMT1 and SHMT2.
Mechanism of Action
This compound acts as a folate-competitive inhibitor. X-ray crystallography has revealed that it binds to the folate-binding site of the SHMT enzyme. By occupying this site, this compound prevents the binding of the natural substrate, tetrahydrofolate, thereby blocking the conversion of serine to glycine and the concurrent production of 5,10-methylene-THF. This leads to a depletion of the one-carbon units necessary for nucleotide synthesis.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound has been quantified through various in vitro and cell-based assays. The following table summarizes key inhibitory concentration (IC50) values.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Human SHMT1 | In vitro enzyme assay | 5 nM | |
| Human SHMT2 | In vitro enzyme assay | 13 nM | |
| HCT-116 (Colon Cancer) | Cell proliferation | 870 nM | |
| HCT-116 (SHMT2 knockout) | Cell proliferation | ~10 nM | |
| T-ALL Cell Lines (avg.) | Cell proliferation | 2.8 µM | |
| B-ALL Cell Lines (avg.) | Cell proliferation | 4.4 µM | |
| AML Cell Lines (avg.) | Cell proliferation | 8.1 µM |
Note: IC50 values can vary based on specific experimental conditions. The significant drop in IC50 in SHMT2 knockout cells highlights the potent inhibition of SHMT1 by this compound.
Signaling Pathways and Cellular Effects
Inhibition of SHMT1 and SHMT2 by this compound disrupts the central one-carbon metabolic pathway, leading to significant downstream consequences for cancer cells.
Core One-Carbon Metabolism Pathway
SHMT1 and SHMT2 are central hubs linking serine metabolism to the folate and methionine cycles. Their inhibition directly impacts the pool of one-carbon units required for biosynthesis.
Downstream Cellular Consequences
The primary effect of dual SHMT1/2 inhibition is the depletion of glycine and one-carbon units. This leads to:
-
Purine Depletion: The lack of one-carbon units stalls de novo purine synthesis, leading to an accumulation of intermediates like AICAR and a reduction in nucleotide triphosphates (e.g., ATP, GTP).
-
Impaired Thymidylate Synthesis: Reduced levels of 5,10-methylene-THF hamper the conversion of dUMP to dTMP, a critical step in DNA synthesis.
-
Cell Cycle Arrest and Apoptosis: The inability to synthesize necessary nucleotides leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
-
Glycine Auxotrophy: In certain cancer types, like Diffuse Large B-cell Lymphoma (DLBCL), which have defective glycine import, SHMT inhibition creates a critical glycine shortage that cannot be easily rescued.
Furthermore, SHMT2 expression has been linked to other signaling pathways, such as the MAPK and VEGF pathways in breast cancer, suggesting that its inhibition may have broader anti-tumor effects beyond direct metabolic disruption.
Key Experimental Protocols
Characterizing the activity of this compound involves a combination of biochemical assays, cell-based studies, and metabolomic analyses.
In Vitro Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of purified recombinant human SHMT1 and SHMT2.
-
Objective: To determine the IC50 value of this compound against SHMT1 and SHMT2.
-
Principle: The assay monitors the conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-THF. The rate of reaction is typically measured by spectrophotometrically monitoring a coupled reaction.
-
General Protocol:
-
Enzyme Preparation: Purified recombinant human SHMT1 or SHMT2 is pre-incubated in a reaction buffer.
-
Inhibitor Addition: A range of concentrations of this compound (and a DMSO vehicle control) are added to the enzyme and incubated.
-
Reaction Initiation: The reaction is started by adding the substrates, L-serine and tetrahydrofolate.
-
Rate Measurement: The reaction rate is measured over time. For example, by coupling the production of 5,10-methylene-THF to the NAD+-dependent oxidation catalyzed by methylenetetrahydrofolate dehydrogenase (MTHFD).
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth and viability of cancer cell lines.
-
Objective: To determine the cytostatic or cytotoxic effects of this compound.
-
General Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in multi-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound for a specified period (e.g., 48-72 hours). Rescue experiments may be performed by co-treating with 1 mM formate.
-
Viability Measurement: Cell viability or number is quantified. Methods include:
-
Direct Counting: Using Trypan blue exclusion and an automated cell counter.
-
Metabolic Assays: Using reagents like resazurin or CCK-8, which measure the metabolic activity of viable cells.
-
-
Data Analysis: Cell viability is normalized to the vehicle control and plotted against drug concentration to determine the IC50 for cell growth inhibition.
-
Metabolomic Analysis via Isotope Tracing
This powerful technique confirms that this compound inhibits the SHMT reaction inside living cells.
-
Objective: To trace the metabolic flux from serine and demonstrate on-target engagement of this compound.
-
Principle: Cells are cultured with a stable isotope-labeled serine (e.g., U-13C-serine). The incorporation of the 13C label into downstream metabolites (like glycine and purines) is measured by mass spectrometry. Inhibition of SHMT will block this incorporation.
-
Workflow:
-
Expected Outcome: In control cells, a significant fraction of metabolites like glycine and ADP will become labeled with 13C. In cells treated with this compound, this labeling will be nearly completely blocked, confirming inhibition of the SHMT pathway.
Conclusion and Future Outlook
This compound is a well-characterized and potent dual inhibitor of SHMT1 and SHMT2, serving as an invaluable tool for studying one-carbon metabolism. It effectively blocks the production of one-carbon units from serine, leading to purine and thymidylate depletion and inhibiting the proliferation of cancer cells, particularly those with metabolic vulnerabilities like defective glycine import.
While this compound demonstrated strong in vitro and cell-based activity, its poor pharmacokinetic properties limited its use in in vivo studies. This led to the development of next-generation inhibitors like SHIN2, which has improved properties suitable for in vivo animal models. Nevertheless, this compound remains a benchmark compound for validating the therapeutic hypothesis of dual SHMT inhibition and continues to be a critical reagent for dissecting the intricate role of serine metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Serine Hydroxymethyltransferase 1 and 2: Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of (+)-SHIN1 in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
One-carbon (1C) metabolism is a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. This intricate network is a critical dependency for rapidly proliferating cells, making it a prime target in cancer therapy. Within this network, the enzyme serine hydroxymethyltransferase (SHMT) plays a pivotal role by catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a major source of one-carbon units for the cell. Mammals possess two isoforms of this enzyme: the cytosolic SHMT1 and the mitochondrial SHMT2. The small molecule, (+)-SHIN1, has emerged as a potent dual inhibitor of both SHMT1 and SHMT2, offering a valuable tool for studying the intricacies of one-carbon metabolism and as a potential therapeutic agent. This technical guide provides an in-depth overview of the role of this compound in one-carbon metabolism studies, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data: The Inhibitory Profile of this compound
This compound exhibits potent, nanomolar-range inhibition of both human SHMT1 and SHMT2. Its efficacy has been demonstrated across a variety of cancer cell lines, with half-maximal inhibitory concentrations (IC50) for cell growth varying depending on the cell type and its metabolic dependencies.
| Cell Line | Genotype | IC50 (nM) of this compound | Reference |
| HCT-116 | Wild-type | 870 | [1] |
| HCT-116 | SHMT1 Knockout | ~870 | [2] |
| HCT-116 | SHMT2 Knockout | < 50 | [1] |
| Jurkat | Wild-type | Not specified | [1] |
| SU-DHL-4 (DLBCL) | Wild-type | Not specified | [1] |
| SU-DHL-2 (DLBCL) | Wild-type | Not specified | |
| 8988T (Pancreatic) | Mitochondrial Folate Pathway Defect | Potent | |
| T-ALL cell lines | Wild-type | Varies | |
| Bladder Cancer Cells (BIU-87) | Wild-type | Not specified | |
| Gastric Cancer Cells | Wild-type | Not specified |
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for cell proliferation in various human cancer cell lines. DLBCL stands for Diffuse Large B-cell Lymphoma and T-ALL for T-cell Acute Lymphoblastic Leukemia.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by disrupting the flow of one-carbon units derived from serine, which has profound consequences on downstream metabolic pathways, most notably purine and thymidylate synthesis.
One-Carbon Metabolism and the Role of SHMT
The following diagram illustrates the central position of SHMT1 and SHMT2 in one-carbon metabolism, the points of inhibition by this compound, and the downstream pathways affected.
Caption: Inhibition of SHMT1 and SHMT2 by this compound in one-carbon metabolism.
Impact on Purine Synthesis and mTORC1 Signaling
Inhibition of SHMT by this compound leads to a depletion of one-carbon units, which are essential for de novo purine synthesis. This results in the accumulation of purine synthesis intermediates like aminoimidazole carboxamide ribonucleotide (AICAR). The reduction in purine levels can also suppress mTORC1 signaling, a key regulator of cell growth and proliferation.
Caption: Proposed signaling pathway of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound and one-carbon metabolism.
Cell Proliferation Assay (Crystal Violet Method)
This protocol is adapted for adherent cell lines to assess the dose-dependent effect of this compound on cell viability.
Materials:
-
Adherent cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 10% acetic acid for solubilization
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium. Include wells with medium only as a blank control. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from low nanomolar to high micromolar. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C and 5% CO2.
-
Staining:
-
Gently wash the cells twice with 200 µL of PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 10 minutes at room temperature.
-
Remove the methanol and let the plates air dry completely.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates thoroughly with tap water until the water runs clear.
-
Let the plates air dry completely.
-
-
Solubilization and Measurement:
-
Add 100 µL of Sorensen's buffer or 10% acetic acid to each well to solubilize the stain.
-
Shake the plate gently for 15-30 minutes until the color is uniform.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Metabolite Extraction for LC-MS Analysis
This protocol outlines a common method for extracting intracellular metabolites from cultured cells for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cultured cancer cells (at least 1 million cells per sample)
-
Ice-cold PBS
-
Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Culture and Quenching: Grow cells to about 80-90% confluency. For adherent cells, aspirate the medium and quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites and quench metabolic activity.
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled 80% methanol to each 10 cm dish (or an appropriate volume for other culture vessels).
-
Use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Lysis and Precipitation:
-
Vortex the tube vigorously for 30 seconds.
-
Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the protein pellet.
-
Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.
-
Storage and Reconstitution: Store the dried metabolite pellets at -80°C until analysis. Before LC-MS analysis, reconstitute the dried extracts in a suitable solvent (e.g., a mixture of water and acetonitrile compatible with your chromatography method).
Western Blotting for SHMT1 and SHMT2
This protocol describes the detection of SHMT1 and SHMT2 protein levels in cell lysates.
Materials:
-
Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against SHMT1 and SHMT2 (e.g., from Cell Signaling Technology)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against SHMT1, SHMT2, and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the SHMT1 and SHMT2 signals to the loading control.
Experimental Workflow for Investigating this compound
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound on cancer cells.
References
The Discovery and Development of (+)-SHIN1: A Dual SHMT1/2 Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
(+)-SHIN1, also known as RZ-2994, is a potent, cell-permeable small molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1] These enzymes are critical components of one-carbon metabolism, providing the necessary building blocks for nucleotide synthesis, methylation, and redox balance, pathways that are frequently upregulated in cancer.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its effects on cancer cell metabolism and proliferation. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.
Introduction
One-carbon (1C) metabolism is a complex network of interconnected metabolic pathways essential for cell proliferation and survival.[2] It facilitates the transfer of one-carbon units for the biosynthesis of purines, thymidine, and the remethylation of homocysteine to methionine. The amino acid serine is a primary source of these one-carbon units through the action of serine hydroxymethyltransferase (SHMT), which exists in both the cytoplasm (SHMT1) and mitochondria (SHMT2).[2] In many cancers, there is a heightened demand for the products of 1C metabolism to support rapid cell division, making the enzymes in this pathway attractive targets for therapeutic intervention.
This compound emerged from a pyrazolopyran chemical scaffold and was optimized for potent dual inhibition of human SHMT1 and SHMT2. This document details the key findings related to its discovery and preclinical characterization.
Mechanism of Action
This compound acts as a competitive inhibitor at the folate binding site of both SHMT1 and SHMT2. By blocking the activity of these enzymes, this compound disrupts the conversion of serine to glycine and the concomitant production of 5,10-methylenetetrahydrofolate, a key one-carbon donor. This leads to a depletion of the one-carbon pool, which in turn inhibits the de novo synthesis of purines and thymidylate, essential components of DNA and RNA. The consequence of this metabolic disruption is the induction of cell cycle arrest and inhibition of cancer cell proliferation.
Signaling Pathway and Metabolic Impact
The inhibition of SHMT1 and SHMT2 by this compound initiates a cascade of metabolic consequences that ultimately impair cancer cell growth. The primary mechanism involves the depletion of one-carbon units, leading to an accumulation of intermediates in the purine biosynthesis pathway and a reduction in the production of downstream nucleotides.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
In Vitro Enzyme Inhibition
| Target | IC₅₀ (nM) | Reference |
| Human SHMT1 | 5 | |
| Human SHMT2 | 13 |
Table 1: In Vitro Inhibitory Activity of this compound against Human SHMT1 and SHMT2.
Cell Growth Inhibition
| Cell Line | Description | IC₅₀ (nM) | Reference |
| HCT-116 | Human Colon Carcinoma | 870 | |
| HCT-116 (SHMT2 knockout) | Human Colon Carcinoma | < 50 | |
| 8988T | Human Pancreatic Cancer | < 100 | |
| H1299 (FRAT1 overexpressing) | Human Non-Small Cell Lung Cancer | 600 |
Table 2: Cell Growth Inhibitory Activity of this compound in Various Cancer Cell Lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
Cell Culture
HCT-116 human colorectal carcinoma cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Proliferation Assay (MTT Assay)
A representative workflow for assessing cell proliferation is depicted below.
Protocol:
-
Cell Seeding: HCT-116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the media was replaced with fresh media containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Cells were incubated with the compound for 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
Formazan Formation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Metabolite Extraction and LC-MS Analysis
Protocol:
-
Cell Culture and Treatment: HCT-116 cells were cultured in 6-well plates to ~80% confluency and then treated with 5 µM this compound or DMSO for 24 hours. For isotope tracing experiments, cells were cultured in media containing U-¹³C-serine.
-
Metabolite Extraction:
-
The culture medium was aspirated, and the cells were washed with ice-cold saline.
-
Metabolites were extracted by adding 1 mL of ice-cold 80% methanol.
-
The cells were scraped, and the cell suspension was transferred to a microcentrifuge tube.
-
The samples were vortexed and then centrifuged at 4°C to pellet the protein and cell debris.
-
-
LC-MS Analysis:
-
The supernatant containing the metabolites was transferred to a new tube and dried under a stream of nitrogen.
-
The dried metabolites were reconstituted in a suitable solvent for LC-MS analysis.
-
Metabolite analysis was performed using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
The data was processed to identify and quantify changes in metabolite levels between the treated and control groups.
-
Discussion and Future Directions
The discovery of this compound as a potent dual inhibitor of SHMT1 and SHMT2 represents a significant advancement in the targeting of cancer metabolism. Its ability to disrupt one-carbon metabolism highlights a key vulnerability in rapidly proliferating cancer cells. Preclinical studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, particularly those with a high dependence on serine metabolism.
However, the development of this compound has also highlighted challenges, including its poor pharmacokinetic properties, which have limited its in vivo efficacy. This has spurred the development of second-generation inhibitors, such as SHIN2, with improved in vivo activity.
Future research should focus on:
-
Optimizing Pharmacokinetics: Developing analogs of this compound with improved metabolic stability and bioavailability.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as chemotherapy or other metabolic inhibitors.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to SHMT inhibition.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of novel anticancer therapies targeting one-carbon metabolism. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of cancer metabolism and drug discovery, facilitating further investigation into the therapeutic potential of SHMT inhibition.
References
Unveiling the Role of Serine Hydroxymethyltransferase with the Potent Inhibitor (+)-SHIN1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine hydroxymethyltransferase (SHMT) is a critical pyridoxal phosphate (PLP)-dependent enzyme that sits at the crossroads of cellular metabolism. It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1][2] Mammalian cells possess two isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2, which play distinct yet complementary roles in maintaining metabolic homeostasis.[3] Due to the elevated demand for DNA synthesis in rapidly proliferating cancer cells, SHMT activity is often upregulated, making it an attractive target for cancer chemotherapy.[4] This technical guide explores the function of SHMT and the utility of the potent dual inhibitor, (+)-SHIN1, in elucidating its role and as a potential therapeutic agent.
The SHMT-Catalyzed Reaction and its Metabolic Significance
The core function of SHMT is central to one-carbon metabolism. The 5,10-CH2-THF produced is a key substrate for thymidylate synthase in the synthesis of dTMP, a crucial precursor for DNA replication.[1] Furthermore, the one-carbon units derived from the SHMT reaction are utilized in the de novo synthesis of purines. The reaction also interconverts the amino acids serine and glycine, both of which have integral roles in cellular processes beyond protein synthesis.
// Nodes Serine [label="L-Serine", fillcolor="#F1F3F4"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4"]; SHMT [label="SHMT1 (cytosol)\nSHMT2 (mitochondria)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycine [label="Glycine", fillcolor="#F1F3F4"]; Methylene_THF [label="5,10-Methylene-THF", fillcolor="#F1F3F4"]; Purine_Synthesis [label="Purine Synthesis", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thymidylate_Synthesis [label="Thymidylate Synthesis\n(dTMP)", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; SHIN1 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Serine -> SHMT; THF -> SHMT; SHMT -> Glycine; SHMT -> Methylene_THF; Methylene_THF -> Purine_Synthesis; Methylene_THF -> Thymidylate_Synthesis; SHIN1 -> SHMT [arrowhead=tee, color="#EA4335"];
// Invisible edges for layout {rank=same; Serine; THF;} {rank=same; Glycine; Methylene_THF;} } Figure 1: The central role of SHMT in one-carbon metabolism and the inhibitory action of this compound.
This compound: A Potent Dual Inhibitor of SHMT1 and SHMT2
This compound is a pyrazolopyran-based small molecule that acts as a potent, folate-competitive inhibitor of both human SHMT1 and SHMT2. Its ability to target both isoforms is crucial, as studies have shown that dual inhibition is often necessary to effectively block cancer cell proliferation and tumor growth.
Quantitative Data on this compound Inhibition
The potency of this compound has been characterized through various in vitro and cellular assays. The following tables summarize key quantitative data regarding its inhibitory activity.
| Enzyme/Cell Line | IC50 (nM) | Notes | Reference |
| Biochemical Assays | |||
| Human SHMT1 | ~10 | In vitro enzyme assay | |
| Human SHMT2 | ~10 | In vitro enzyme assay | |
| Cellular Assays | |||
| HCT-116 (Wild-Type) | 870 | Cell growth inhibition | |
| HCT-116 (ΔSHMT1) | 870 | Cell growth inhibition; indicates primary reliance on SHMT2 inhibition for efficacy in these cells. | |
| HCT-116 (ΔSHMT2) | <50 | Cell growth inhibition; demonstrates potent inhibition of cytosolic SHMT1. | |
| B-cell Lymphoma Lines | Enriched among most sensitive | IC50 < 4 µM for a related compound, (+)-2. |
Table 1: Inhibitory potency of this compound against SHMT enzymes and cancer cells.
Experimental Protocols
SHMT Enzyme Inhibition Assay (In Vitro)
This protocol is adapted from standard spectrophotometric assays for SHMT activity and can be used to determine the IC50 of inhibitors like this compound.
Principle: The activity of SHMT is measured indirectly by coupling the production of 5,10-CH2-THF to a subsequent reaction catalyzed by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which results in a measurable change in absorbance.
Materials:
-
Recombinant human SHMT1 or SHMT2
-
L-serine
-
Tetrahydrofolate (THF)
-
NADP+
-
E. coli 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other inhibitor) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-serine (e.g., 2 mM), NADP+ (e.g., 0.25 mM), and MTHFD (e.g., 5 µM).
-
Add varying concentrations of this compound to the wells of the microplate. Include a DMSO vehicle control.
-
Add recombinant SHMT enzyme to each well to a final concentration of, for example, 20 nM.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding THF (e.g., 0.4 mM) to each well.
-
Immediately monitor the increase in absorbance at 340 nm (due to NADPH formation) at 37°C for a set period (e.g., 10-20 minutes).
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
// Workflow Edges prep_mix -> add_inhibitor; prep_inhibitor -> add_inhibitor; add_inhibitor -> add_shmt; add_shmt -> pre_incubate; pre_incubate -> start_reaction; start_reaction -> measure_abs; measure_abs -> calc_rates; calc_rates -> plot_curve; plot_curve -> det_ic50; } Figure 2: Experimental workflow for the in vitro SHMT inhibition assay.
Cell Viability Assay (CCK-8)
This protocol is used to determine the effect of this compound on the proliferation of cancer cells.
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
CCK-8 reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50.
Metabolic Flux Analysis using 13C-Serine Tracing
This protocol allows for the direct assessment of SHMT activity in cells by tracing the metabolic fate of a stable isotope-labeled substrate.
Principle: Cells are cultured with U-13C-serine. The inhibition of SHMT by this compound will block the conversion of 13C-serine to 13C-glycine and the transfer of the 13C-labeled one-carbon unit to the folate pool. The isotopic enrichment in downstream metabolites is quantified by mass spectrometry.
Materials:
-
Cancer cell line
-
Culture medium lacking serine and glycine
-
U-13C-serine
-
This compound
-
Methanol, water, and chloroform for metabolite extraction
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Plate cells and allow them to adhere.
-
Replace the medium with serine- and glycine-free medium supplemented with U-13C-serine and dialyzed fetal bovine serum.
-
Treat the cells with this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Quench metabolism and extract metabolites by aspirating the medium and adding ice-cold 80:20 methanol:water.
-
Scrape the cells and collect the extract. Perform a liquid-liquid extraction with chloroform to separate polar and nonpolar metabolites.
-
Analyze the polar metabolite fraction by LC-MS to determine the isotopic labeling patterns of serine, glycine, and downstream metabolites like purines.
-
Calculate the fractional labeling of metabolites to assess the impact of this compound on metabolic fluxes through the SHMT-dependent pathway.
// Workflow Edges plate_cells -> add_tracer; add_tracer -> treat_shin1; treat_shin1 -> quench; quench -> extract; extract -> phase_separation; phase_separation -> lcms_analysis; lcms_analysis -> quantify_labeling; quantify_labeling -> determine_flux; } Figure 3: Workflow for 13C-serine metabolic flux analysis.
Signaling and Regulatory Landscape of SHMT
The expression and activity of SHMT are tightly regulated to meet the metabolic demands of the cell. The mitochondrial isoform SHMT2 is frequently overexpressed in various cancers. This upregulation can be driven by oncogenic signaling pathways and transcription factors. For instance, hypoxia can induce SHMT2 expression, suggesting a role for HIF-1α in its regulation. Furthermore, there is evidence of cross-talk between the cytosolic and mitochondrial isoforms, with SHMT1 potentially regulating the translation of SHMT2 mRNA. Inhibition of SHMT with this compound not only directly impacts one-carbon metabolism but can also have downstream effects on signaling pathways that are sensitive to metabolic stress.
// Nodes Oncogenic_Signals [label="Oncogenic Signals\n(e.g., Myc)", fillcolor="#FBBC05"]; Hypoxia [label="Hypoxia (HIF-1α)", fillcolor="#FBBC05"]; SHMT1_mRNA [label="SHMT1 mRNA", shape=note, fillcolor="#F1F3F4"]; SHMT2_mRNA [label="SHMT2 mRNA", shape=note, fillcolor="#F1F3F4"]; SHMT1_protein [label="SHMT1 Protein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHMT2_protein [label="SHMT2 Protein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; One_Carbon_Pool [label="One-Carbon Pool\n(5,10-CH2-THF)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleotide_Synthesis [label="Nucleotide Synthesis", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Redox_Balance [label="Redox Balance", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; SHIN1 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Oncogenic_Signals -> SHMT2_mRNA [label="Upregulation"]; Hypoxia -> SHMT2_mRNA [label="Upregulation"]; SHMT1_mRNA -> SHMT1_protein [label="Translation"]; SHMT2_mRNA -> SHMT2_protein [label="Translation"]; SHMT1_protein -> SHMT2_mRNA [label="Translational Repression", style=dashed, arrowhead=tee]; SHMT1_protein -> One_Carbon_Pool; SHMT2_protein -> One_Carbon_Pool; One_Carbon_Pool -> Nucleotide_Synthesis; One_Carbon_Pool -> Redox_Balance; SHIN1 -> SHMT1_protein [arrowhead=tee, color="#EA4335"]; SHIN1 -> SHMT2_protein [arrowhead=tee, color="#EA4335"]; } Figure 4: Upstream regulation and downstream consequences of SHMT activity and its inhibition.
Conclusion
SHMT plays a pivotal role in cellular metabolism, particularly in rapidly proliferating cells, making it a compelling target for anti-cancer therapies. The development of potent and specific inhibitors like this compound has provided invaluable tools to dissect the intricate functions of SHMT1 and SHMT2. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the role of SHMT in various biological contexts and to evaluate the efficacy of novel inhibitors. The unique metabolic vulnerabilities exposed by SHMT inhibition, such as the defective glycine import in certain lymphomas, highlight the potential for targeted therapeutic strategies based on a deep understanding of cancer metabolism. Further exploration of the regulatory networks governing SHMT expression and activity will undoubtedly uncover new avenues for therapeutic intervention.
References
- 1. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The crystal structure of human cytosolic serine hydroxymethyltransferase: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-SHIN1: A Technical Guide to its Mechanism and Impact on Purine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-SHIN1, also known as RZ-2994, is a potent and selective dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2][3] This enzyme is a critical node in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. The one-carbon units generated by this reaction are essential for numerous biosynthetic processes, most notably the de novo synthesis of purines and thymidylate. By inhibiting SHMT1/2, this compound effectively starves cancer cells of the building blocks required for DNA replication and cell proliferation, making it a compound of significant interest in oncology research. This guide provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on cellular metabolism, and detailed protocols for its experimental application.
Core Mechanism of Action: Inhibition of SHMT and Disruption of Purine Synthesis
The primary mechanism of this compound is the direct inhibition of SHMT1 and SHMT2.[1][2] This blockade has two immediate and critical consequences for the cell:
-
Depletion of One-Carbon (1C) Units: The SHMT reaction is a primary source of 1C units for the folate pool. These units, carried by tetrahydrofolate, are donated to two key steps in the de novo purine synthesis pathway. Inhibition by this compound leads to a deficiency of these 1C units.
-
Depletion of Glycine: The reaction also produces glycine. While some cells can import sufficient glycine from their environment, others rely heavily on SHMT activity for its synthesis. Glycine is a direct precursor for the purine backbone.
This dual depletion of 1C units and glycine creates a severe bottleneck in the de novo purine synthesis pathway. The consequence is a progressive depletion of purines, leading to a reduction in nucleotide triphosphates (e.g., ATP, GTP), which are essential for DNA synthesis, energy transfer, and signaling. This ultimately results in cell cycle arrest and inhibition of cell growth.
The inactive enantiomer, (–)-SHIN1, has no significant effect on cell growth, demonstrating the specific, on-target activity of the (+) enantiomer.
Quantitative Data on this compound Activity and Effects
The efficacy of this compound has been quantified through various biochemical and cell-based assays.
Table 1: Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Human SHMT1 | Biochemical Assay | 5 nM | |
| Human SHMT2 | Biochemical Assay | 13 nM | |
| HCT-116 (WT) | Cell Growth | 870 nM | |
| HCT-116 (SHMT2 knockout) | Cell Growth | < 50 nM | |
| T-ALL Cell Lines (Average) | Cell Growth | 2.8 µM | |
| B-ALL Cell Lines (Average) | Cell Growth | 4.4 µM | |
| AML Cell Lines (Average) | Cell Growth | 8.1 µM |
Table 2: Metabolic Consequences of this compound Treatment
| Cell Line | Treatment | Metabolite Change | Observation | Reference |
| HCT-116 | 5 µM this compound (24h) | Purine Intermediates | Accumulation of intermediates upstream of 1C-dependent steps (e.g., AICAR). | |
| HCT-116 | 5 µM this compound (24h) | ADP M+2 Labeling from 13C-Serine | Nearly complete blockade of 1C unit incorporation into purines. | |
| DLBCL & Jurkat | 5 µM this compound (72h) | Nucleotide Triphosphates | Large reduction observed. | |
| DLBCL Cells | 5 µM this compound (72h) | Glutathione | Depletion of this glycine-containing tripeptide. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism and experimental logic is crucial for understanding the action of this compound.
Caption: Mechanism of this compound action on purine synthesis.
Caption: Experimental logic of metabolic rescue pathways.
Key Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research.
Cell Growth Inhibition Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cell lines (e.g., HCT-116, Jurkat, SU-DHL-4) in 96-well plates at an appropriate density (e.g., 2,000 - 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range is 1 nM to 30 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the overnight medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Quantify cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with Trypan blue exclusion.
-
Data Analysis: Normalize the viability data to the DMSO control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Isotope Tracing of Serine Metabolism
This method directly measures the on-target effect of this compound by tracking the flow of carbon from serine into downstream pathways.
-
Cell Culture: Culture cells (e.g., HCT-116) to mid-log phase.
-
Tracer Medium Preparation: Prepare culture medium containing U-13C-serine, replacing the unlabeled serine.
-
Treatment and Labeling: Pre-treat cells with DMSO (vehicle control), 5 µM this compound, or 5 µM (–)-SHIN1 for a short period (e.g., 1 hour). Then, switch to the U-13C-serine containing medium and incubate for 24 hours.
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold saline.
-
Add ice-cold 80% methanol to the plate and scrape the cells.
-
Collect the cell lysate and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS). Monitor the mass isotopologue distributions for key metabolites such as ADP, ATP, and glutathione to determine the fraction of the pool that has incorporated the 13C label from serine. A significant reduction in the M+2 fraction of ADP in this compound treated cells compared to controls indicates direct inhibition of the pathway.
Metabolic Rescue Experiments
These experiments identify the specific metabolic deficiencies caused by this compound.
-
Experimental Setup: Seed cells and treat with an inhibitory concentration of this compound (e.g., 10 µM) as described in the growth inhibition assay.
-
Supplementation: In parallel with the this compound treatment, supplement the culture medium with one of the following rescue agents:
-
Formate (e.g., 1 mM): To replenish the 1C pool.
-
Hypoxanthine (e.g., 100 µM): To provide a salvageable source of purines.
-
Glycine (e.g., standard media concentrations): To test for glycine dependency. The ability of formate to rescue growth is often dependent on the presence of sufficient glycine in the media.
-
-
Incubation and Analysis: Incubate for 72 hours and assess cell viability as previously described.
-
Interpretation:
-
If formate rescues growth, it confirms that the primary anti-proliferative effect is due to 1C unit depletion.
-
If hypoxanthine rescues growth, it confirms that the bottleneck is in the de novo purine synthesis pathway.
-
If formate rescue is only effective in glycine-containing media, it demonstrates a dual dependency on both SHMT products.
-
Conclusion
This compound is a powerful chemical probe and potential therapeutic agent that functions by inhibiting SHMT1/2, the gatekeepers of serine's entry into one-carbon metabolism. Its anti-proliferative effects are primarily driven by the downstream depletion of the purine nucleotide pool, a direct consequence of starving the de novo synthesis pathway of essential one-carbon units and glycine. The data clearly show that this leads to a buildup of pathway intermediates and a loss of final products, culminating in cell cycle arrest. The detailed protocols and mechanistic diagrams provided herein serve as a comprehensive resource for researchers aiming to utilize this compound to investigate one-carbon metabolism and exploit its vulnerabilities in cancer and other proliferative diseases.
References
Foundational Pharmacology of (+)-SHIN1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational pharmacology of (+)-SHIN1, a potent small-molecule inhibitor of one-carbon metabolism. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer biology. This document details the mechanism of action, quantitative pharmacological data, experimental methodologies, and key signaling pathways associated with this compound.
Core Mechanism of Action
This compound, also known as RZ-2994, is a potent, folate-competitive inhibitor of both cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial SHMT2.[1][2][3] These enzymes are critical for the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a central node in one-carbon metabolism, providing essential one-carbon units for the biosynthesis of purines, thymidine, and other vital biomolecules. By dually inhibiting SHMT1 and SHMT2, this compound effectively disrupts the one-carbon metabolic network, leading to a depletion of downstream metabolites crucial for cell proliferation and survival.
The primary mode of action of this compound involves the induction of metabolic stress by blocking the production of glycine and one-carbon units from serine. This leads to a progressive depletion of purines, resulting in the loss of nucleotide triphosphates and subsequent inhibition of cell growth. The on-target activity of this compound has been extensively validated through metabolomics and genetic studies, demonstrating that its effects can be rescued by the addition of formate, a downstream product of one-carbon metabolism, provided that glycine is also available in the media.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and cellular activity.
| Target | IC50 (nM) | Assay Type |
| Human SHMT1 | 5 | In vitro enzymatic assay |
| Human SHMT2 | 13 | In vitro enzymatic assay |
Table 1: In Vitro Enzymatic Inhibition of Human SHMT Isoforms by this compound.
| Cell Line | Parental IC50 (nM) | SHMT2 Deletion IC50 (nM) | Notes |
| HCT-116 (Colon Cancer) | 870 | < 50 | Demonstrates potent inhibition of cytosolic SHMT1. |
| 8988T (Pancreatic Cancer) | < 100 | - | Relies on SHMT1 for one-carbon units. |
Table 2: Cellular Growth Inhibition (IC50) of this compound in Human Cancer Cell Lines.
| Cell Line Type | Average IC50 (µM) |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | 2.8 |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | 4.4 |
| Acute Myeloid Leukemia (AML) | 8.1 |
Table 3: Comparative Cellular Activity of this compound (RZ-2994) in Hematopoietic Malignancies.
Key Signaling Pathways and Metabolic Consequences
The inhibition of SHMT1/2 by this compound initiates a cascade of metabolic events, primarily impacting nucleotide synthesis and cellular redox balance. The following diagram illustrates the central role of SHMT in one-carbon metabolism and the downstream effects of its inhibition by this compound.
Caption: Inhibition of SHMT1/2 by this compound disrupts one-carbon flow.
In some cellular contexts, particularly in bladder cancer cells, inhibition of SHMT by this compound has been shown to induce reactive oxygen species (ROS)-dependent apoptosis through the intrinsic signaling pathway.
Caption: this compound-induced apoptosis signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline the protocols for key experiments used to characterize the pharmacology of this compound.
Cell Growth Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates at a predetermined density (e.g., 1,500–18,000 cells per well) in their recommended growth medium and incubated overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound (e.g., ranging from nanomolar to micromolar concentrations). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the resazurin-based CellTiter-Blue assay or by direct cell counting using Trypan blue.
-
Data Analysis: The results are normalized to the vehicle-treated control cells, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Caption: Step-by-step cell growth inhibition assay workflow.
Metabolomics Analysis using LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is employed to investigate the impact of this compound on the cellular metabolome, particularly on one-carbon metabolism intermediates.
-
Cell Culture and Treatment: HCT-116 cells are cultured to a desired confluency and then treated with this compound (e.g., 5-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours). For isotope tracing experiments, cells are co-incubated with U-13C-serine.
-
Metabolite Extraction: The culture medium is aspirated, and the cells are washed with ice-cold saline. Metabolites are then extracted using a cold solvent mixture, typically 80% methanol.
-
Sample Preparation: The extracts are centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected and dried under nitrogen.
-
LC-MS Analysis: The dried metabolite samples are reconstituted and analyzed by LC-MS to separate and detect individual metabolites.
-
Data Analysis: The resulting data is processed to identify and quantify changes in metabolite levels between the this compound-treated and control groups. This allows for the assessment of target engagement and the downstream metabolic consequences of SHMT inhibition.
Flow Cytometry for Apoptosis Detection
Flow cytometry is utilized to quantify the extent of apoptosis induced by this compound treatment.
-
Cell Treatment: Cells, such as Su-DHL-4, are seeded in multi-well plates and treated with this compound or a vehicle control for a designated time.
-
Cell Staining: Following treatment, cells are harvested and stained with FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence profiles.
-
Data Quantification: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by this compound.
In Vivo Pharmacokinetics and Limitations
Despite its potent in vitro activity, foundational studies revealed that this compound possesses poor in vivo pharmacokinetic properties. It is unstable in liver microsome assays and exhibits a short in vivo half-life, which has precluded its use in animal models for efficacy studies. This limitation led to the development of a next-generation pyrazolopyran compound, SHIN2, which demonstrates improved pharmacokinetic properties and in vivo efficacy.
Conclusion
This compound has served as a critical tool compound for elucidating the role of SHMT1 and SHMT2 in cancer cell metabolism. Its potent and specific inhibition of one-carbon metabolism has provided valuable insights into the metabolic vulnerabilities of various cancers, particularly those with a high reliance on de novo nucleotide synthesis or with defective glycine import. While its poor pharmacokinetic profile limits its direct therapeutic potential, the foundational research on this compound has paved the way for the development of next-generation SHMT inhibitors with improved drug-like properties, holding promise for future cancer therapies.
References
Probing Serine Hydroxymethyltransferase Activity with (+)-SHIN1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine hydroxymethyltransferase (SHMT) is a critical pyridoxal phosphate (PLP)-dependent enzyme that sits at the nexus of cellular one-carbon (1C) metabolism. By catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF), SHMT provides the primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1][2][3] Mammalian cells possess two major isoforms of this enzyme: the cytosolic SHMT1 and the mitochondrial SHMT2, which play distinct yet complementary roles in metabolic homeostasis.[2] Dysregulation of SHMT activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2]
This technical guide focuses on (+)-SHIN1, a potent and selective small-molecule inhibitor of both human SHMT1 and SHMT2. Developed from a pyrazolopyran scaffold, this compound serves as a valuable chemical probe to investigate the physiological roles of SHMT and to explore its therapeutic potential. This document provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a summary of its metabolic effects.
Mechanism of Action
This compound is a folate-competitive inhibitor of human SHMT1 and SHMT2. It binds to the folate-binding site of the enzyme, thereby preventing the binding of tetrahydrofolate and inhibiting the catalytic reaction. By simultaneously inhibiting both the cytosolic and mitochondrial isoforms, this compound effectively blocks the primary pathway for generating one-carbon units from serine. This dual inhibition is crucial as it prevents metabolic compensation that could arise from the activity of the uninhibited isoform.
Biochemical and Cellular Activity of this compound
This compound exhibits potent inhibitory activity against both human SHMT1 and SHMT2 in biochemical assays. Its cellular effects are characterized by the on-target depletion of one-carbon pools, leading to the inhibition of cell proliferation.
Table 1: Biochemical Inhibition of Human SHMT by this compound
| Isoform | IC50 (nM) | Reference |
| SHMT1 | 5 | |
| SHMT2 | 13 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes | Reference |
| HCT-116 | Colon Cancer | 870 | Wild-type | |
| HCT-116 (SHMT2 knockout) | Colon Cancer | < 50 | Demonstrates potent inhibition of cellular SHMT1 | |
| HCT-116 (SHMT1 knockout) | Colon Cancer | Indistinguishable from WT | Confirms mitochondrial SHMT2 inhibition is limiting for efficacy in these cells | |
| 8988T | Pancreatic Cancer | < 100 | Reliant on SHMT1 due to defects in mitochondrial folate pathway | |
| H1299 (FRAT1 overexpressing) | Non-small cell lung cancer | 600 | ||
| B-cell malignancies | Various | Enriched among sensitive lines (IC50 < 4 µM for compound (+)-2) |
Signaling and Metabolic Pathways
The inhibition of SHMT by this compound has profound effects on cellular metabolism, primarily by disrupting the supply of one-carbon units.
Caption: SHMT metabolic pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Growth Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Cell Plating: Plate cells in 96-well plates at a density appropriate for the specific cell line to ensure logarithmic growth throughout the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
Treatment: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plates for a period of 48 to 96 hours, depending on the cell line's doubling time.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the resazurin assay or CellTiter-Glo Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the viability data to the DMSO-treated control and plot the results against the logarithm of the drug concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Metabolite Extraction and LC-MS Analysis
This protocol is used to assess the on-target effects of this compound by measuring changes in intracellular metabolite levels.
-
Cell Treatment: Culture cells in the presence of this compound (e.g., 5-10 µM) or DMSO for a specified duration (e.g., 24-48 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in key metabolites such as purine intermediates (e.g., AICAR, GAR), amino acids (serine, glycine), and folate pathway intermediates.
Isotope Tracing to Monitor SHMT Activity
This protocol uses stable isotope-labeled serine to directly measure the flux through the SHMT-catalyzed reaction.
-
Cell Culture: Culture cells in a medium containing U-13C-serine in the presence of this compound (e.g., 5 µM) or DMSO.
-
Incubation: Incubate for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled serine into downstream metabolites.
-
Metabolite Extraction: Perform metabolite extraction as described in the previous protocol.
-
LC-MS Analysis: Analyze the extracts by LC-MS to measure the fractional labeling of metabolites downstream of SHMT, such as glycine, glutathione, and ADP. A reduction in the M+2 labeling fraction of these metabolites in this compound-treated cells indicates inhibition of SHMT activity.
Experimental Workflow and Logic
The development and validation of this compound as a chemical probe for SHMT activity follows a logical progression from biochemical characterization to cellular and in vivo validation.
Caption: Logical workflow for the validation and application of this compound.
Selectivity and Off-Target Effects
Metabolomic analyses of cells treated with this compound have demonstrated high selectivity for the one-carbon metabolic pathway. The observed changes, such as the buildup of homocysteine and purine salvage products, are consistent with on-target SHMT inhibition. Importantly, these metabolic alterations can be rescued by the addition of formate, a downstream product of the mitochondrial one-carbon pathway, further confirming the on-target activity of this compound. The inactive enantiomer, (-)-SHIN1, shows no significant effect on cell growth, highlighting the stereospecificity of the interaction.
Limitations and Considerations
While this compound is a potent and selective chemical probe for in vitro studies, it has limitations for in vivo applications due to rapid clearance and poor pharmacokinetic properties. This has led to the development of a second-generation inhibitor, SHIN2, with improved properties for in vivo studies. Researchers should be aware of these limitations when designing experiments.
Conclusion
This compound is an invaluable tool for researchers investigating the intricacies of one-carbon metabolism and the role of SHMT in health and disease. Its high potency and selectivity allow for the precise interrogation of SHMT function in a cellular context. The data and protocols presented in this guide provide a solid foundation for the effective use of this compound as a chemical probe, facilitating further discoveries in this critical area of cellular metabolism and aiding in the development of novel therapeutic strategies targeting SHMT.
References
Methodological & Application
Application Notes: (+)-SHIN1 Cellular Assay for HCT-116 Cells
These application notes provide a detailed protocol for assessing the cellular activity of (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT) 1 and 2, in the human colorectal carcinoma cell line HCT-116.
Introduction
This compound is a small molecule inhibitor targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are critical in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine to glycine, which provides one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules.[3] In cancer cells, which often have a high demand for nucleotide biosynthesis to support rapid proliferation, SHMT enzymes are frequently overexpressed.[1] By inhibiting SHMT1 and SHMT2, this compound disrupts the one-carbon supply, leading to an impairment of DNA synthesis and subsequent cell cycle arrest and inhibition of cell growth. This makes this compound a valuable tool for studying cancer metabolism and a potential therapeutic agent. The HCT-116 cell line is a widely used model for colorectal cancer research and is sensitive to disruptions in metabolic pathways.
Data Presentation
The following table summarizes the quantitative data for this compound activity in HCT-116 cells based on published literature.
| Parameter | Cell Line | Value | Notes | Reference |
| IC₅₀ (Growth Inhibition) | HCT-116 (Wild-Type) | 870 nM | Half-maximal inhibitory concentration for cell growth. | |
| IC₅₀ (Growth Inhibition) | HCT-116 (SHMT2 knockout) | < 50 nM | Demonstrates potent inhibition of the remaining SHMT1 isoform. | |
| Inactive Enantiomer Activity | HCT-116 (Wild-Type) | No significant effect up to 30 µM | The enantiomer, (-)-SHIN1, shows no growth inhibition. | |
| Effective Concentration (Metabolic Assays) | HCT-116 (Wild-Type) | 5 - 10 µM | Concentrations used for observing significant changes in metabolite levels. | |
| Treatment Duration | HCT-116 (Wild-Type) | 24 - 72 hours | Typical incubation times for viability and metabolic assays. |
Experimental Protocols
HCT-116 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing HCT-116 cells to ensure they are healthy and in the logarithmic growth phase prior to experimentation.
Materials:
-
HCT-116 cell line (ATCC CCL-247)
-
McCoy's 5A Medium (or DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium Preparation: Prepare McCoy's 5A medium supplemented with 10% FBS and 2 mM L-glutamine. Penicillin-Streptomycin can be added to a final concentration of 100 U/mL and 100 µg/mL, respectively, to prevent bacterial contamination.
-
Cell Thawing and Plating: Thaw a cryopreserved vial of HCT-116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium, wash the cell monolayer with sterile PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for a few minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium, gently pipette to create a single-cell suspension, and re-plate at a suitable split ratio (e.g., 1:4 to 1:8) into new flasks.
Cell Viability Assay (MTS/SRB-based)
This protocol describes how to measure the dose-dependent effect of this compound on HCT-116 cell proliferation and viability.
Materials:
-
HCT-116 cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or Sulforhodamine B (SRB) assay reagents
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest HCT-116 cells using trypsin and resuspend in complete growth medium. Count the cells and adjust the density. Seed 2,000-5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound in complete growth medium from the stock solution. A suggested final concentration range is 1 nM to 30 µM. Also prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
Viability Measurement (MTS): Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability). Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in HCT-116 cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining this compound IC₅₀ in HCT-116 cells.
References
how to use (+)-SHIN1 in cell culture experiments
An inhibitor of serine hydroxymethyltransferase (SHMT), (+)-SHIN1, is a valuable chemical probe for studying one-carbon (1C) metabolism in cancer cells. As a dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, this compound effectively blocks the conversion of serine to glycine, a critical step for generating the one-carbon units necessary for the synthesis of nucleotides and other essential biomolecules. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell proliferation, metabolic pathways, and cell death.
Mechanism of Action
This compound is a potent, folate-competitive inhibitor of human SHMT1 and SHMT2 with IC50 values of 5 nM and 13 nM, respectively, in biochemical assays.[1][2] By inhibiting these enzymes, this compound blocks the primary pathway for generating one-carbon units from serine.[3] This disruption of 1C metabolism leads to a progressive depletion of purines, which ultimately results in the loss of nucleotide triphosphates and impairs DNA synthesis and other essential cellular processes.[2] Consequently, this inhibition hinders cancer cell growth and can induce cell cycle arrest and apoptosis.[4] The on-target activity of this compound can be confirmed in cell culture through rescue experiments, where the addition of formate, a downstream source of one-carbon units, can reverse its antiproliferative effects in most cell lines.
Quantitative Data Summary
The cellular response to this compound is cell-line dependent, with varying effective concentrations and outcomes. The following table summarizes quantitative data from cell culture experiments.
| Cell Line | Compound | Concentration / IC50 | Treatment Duration | Observed Effect | Citation |
| HCT-116 (Colon) | This compound | 870 nM (IC50) | 48 h | Growth inhibition | |
| HCT-116 ΔSHMT2 | This compound | < 50 nM (IC50) | 48 h | Potent growth inhibition (highlights SHMT1 targeting) | |
| HCT-116 ΔSHMT1 | This compound | ~870 nM (IC50) | 48 h | Growth inhibition (similar to WT, highlights SHMT2 role) | |
| HCT-116 | This compound | 5 µM | 24 h | Inhibition of glycine production from serine | |
| HCT-116 | This compound | 10 µM | 48 h | Inhibition of cell growth | |
| 8988T (Pancreatic) | This compound | < 100 nM | Not specified | Impaired cell growth | |
| Su-DHL-4 (DLBCL) | This compound | 5 µM | 72 h | Reduction in nucleotide triphosphates | |
| Jurkat (T-ALL) | This compound | 5 µM | 72 h | Reduction in nucleotide triphosphates (rescuable by formate) | |
| T-ALL cell lines | RZ-2994 (this compound) | 2.8 µM (Average IC50) | Not specified | Decreased cell growth | |
| B-ALL cell lines | RZ-2994 (this compound) | 4.4 µM (Average IC50) | Not specified | Decreased cell growth | |
| AML cell lines | RZ-2994 (this compound) | 8.1 µM (Average IC50) | Not specified | Decreased cell growth | |
| BIU-87 (Bladder) | SHIN1 | 1 mM | 24 h | Induction of ROS and apoptosis |
Experimental Protocols
Stock Solution Preparation
Proper preparation of the inhibitor stock solution is crucial for experimental consistency.
-
Reagent : this compound (also known as RZ-2994)
-
Solvent : Dimethyl sulfoxide (DMSO). Use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.
-
Procedure :
-
Prepare a high-concentration stock solution, for example, 10 mM to 80 mg/mL in DMSO. Sonication may be required to fully dissolve the compound.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or -80°C for up to two years.
-
-
Working Solution :
-
For cell culture experiments, dilute the DMSO stock solution with a cell culture medium to the desired final concentration.
-
To avoid precipitation, the final concentration of DMSO in the culture medium should typically be kept below 0.5%.
-
Pre-warming the stock solution and the culture medium to 37°C before dilution can help prevent precipitation.
-
Cell Proliferation / Viability Assay
This protocol is used to determine the IC50 value of this compound and assess its effect on cell growth.
-
Methodology :
-
Cell Plating : Seed cells in a 96-well plate at a density that ensures they remain in the exponential growth phase throughout the experiment. Allow cells to adhere overnight.
-
Treatment : Treat cells with a range of this compound concentrations (e.g., from 1 nM to 30 µM). Include a DMSO-only vehicle control. For rescue experiments, add 1 mM formate to a parallel set of wells.
-
Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Measurement : Assess cell viability using a suitable assay, such as CellTiter-Glo (Promega) for luminescence or a CCK-8 assay for colorimetric measurement, following the manufacturer's instructions.
-
Analysis : Normalize the results to the DMSO control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis following this compound treatment using Annexin V and Propidium Iodide (PI) staining.
-
Methodology :
-
Cell Treatment : Culture cells in 6-well plates and treat with the desired concentration of this compound (e.g., 5 µM) or DMSO for 48-72 hours.
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol (e.g., eBioscience™ Annexin V-FITC Apoptosis Detection Kit).
-
Incubation : Incubate the cells for 15 minutes at room temperature, protected from light.
-
Analysis : Analyze the samples immediately by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.
-
Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle progression. Inhibition of nucleotide synthesis by this compound is expected to cause cell cycle arrest, typically in the S phase.
-
Methodology :
-
Cell Treatment : Treat cells with this compound (e.g., 2 µM) with or without 1 mM formate for rescue.
-
Harvesting and Fixation : Harvest cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.
-
Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Analysis : Incubate for 30 minutes at room temperature and analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Target Engagement and Pathway Analysis
Western blotting can be used to confirm the expression of SHMT isoforms and to analyze the activation of apoptotic pathways.
-
Methodology :
-
Lysate Preparation : Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and probe with primary antibodies against proteins of interest. Relevant antibodies include anti-SHMT1, anti-SHMT2, and markers for apoptosis such as cleaved Caspase-3, Caspase-9, and Apaf-1. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection : Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Important Considerations
-
Negative Control : The inactive enantiomer, (-)-SHIN1, should be used as a negative control in experiments to demonstrate that the observed effects are specific to the active compound.
-
Metabolic Context : The cellular response to this compound can be highly dependent on the metabolic state of the cells and the composition of the culture medium. For example, the cytotoxicity of SHIN1 is enhanced by formate in DLBCL cell lines due to their defective glycine uptake, whereas formate rescues most other cell types. The glycine concentration in the medium is also a critical factor.
-
In Vivo Studies : this compound has poor pharmacokinetic properties and is not suitable for in vivo experiments due to rapid clearance. For in vivo studies, the related compound SHIN2, which has an improved pharmacokinetic profile, is recommended.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of (+)-SHIN1: Application Notes and Protocols for IC50 Measurement in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of the compound (+)-SHIN1 in various cancer cell lines. This compound is a potent dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2, key enzymes in one-carbon metabolism crucial for nucleotide synthesis and cancer cell proliferation.[1][2]
Data Presentation: IC50 of this compound in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in a selection of human cancer cell lines. This data highlights the differential sensitivity of various cancer types to SHMT inhibition.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HCT-116 | Colon Carcinoma | 0.870 | Wild-type |
| HCT-116 (ΔSHMT2) | Colon Carcinoma | < 0.05 | SHMT2 knockout, indicating high sensitivity due to reliance on SHMT1.[1][2] |
| 8988T | Pancreatic Cancer | < 0.1 | These cells have defects in mitochondrial folate metabolism and are highly dependent on SHMT1.[1] |
| Jurkat | Acute T-cell Leukemia | ~2.5 | Growth inhibition is rescued by formate supplementation. |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~5 | Growth inhibition is rescued by formate supplementation. |
| Su-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | ~1 | Formate supplementation does not rescue growth and can enhance cytotoxicity. |
| Su-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | ~2.5 | Formate supplementation does not rescue growth. |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | ~2.5 | Formate supplementation does not rescue growth. |
A screen of a similar SHMT1/2 inhibitor, (+)-2, against a panel of nearly 300 human cancer cell lines revealed a median IC50 of 4 µM, with B-cell lymphoma cell lines being particularly sensitive.
Signaling Pathway of this compound Action
This compound exerts its anticancer effects by inhibiting the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. These enzymes are critical for the conversion of serine to glycine, a reaction that also generates one-carbon units carried by tetrahydrofolate (THF). These one-carbon units are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking SHMT1 and SHMT2, this compound depletes the cellular pool of one-carbon units, leading to an arrest of nucleotide biosynthesis, cell cycle inhibition, and ultimately, a reduction in cancer cell proliferation.
Caption: Mechanism of action of this compound.
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound in adherent cancer cell lines using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.
-
Include a "vehicle control" (medium with the same concentration of DMSO used in the highest this compound concentration) and a "no-treatment control" (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Workflow for IC50 determination.
References
Application Notes and Protocols for (+)-SHIN1 Treatment of DLBCL Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma. A promising therapeutic strategy involves targeting metabolic vulnerabilities of cancer cells. (+)-SHIN1 is a potent and specific dual inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases. These enzymes are crucial for the conversion of serine to glycine and a one-carbon unit (donated to tetrahydrofolate), which are essential for the de novo synthesis of purines and other vital macromolecules. In DLBCL cells, which exhibit defective glycine import, inhibition of SHMT1/2 by this compound leads to a depletion of intracellular glycine and one-carbon units, impairing purine synthesis, reducing nucleotide triphosphate levels, and ultimately inducing apoptosis. This document provides detailed protocols for the in vitro evaluation of this compound's effects on DLBCL cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound on DLBCL Cell Lines
| Cell Line | Subtype | IC50 of this compound (µM) |
| SU-DHL-4 | GCB | [Data to be determined by user] |
| SU-DHL-6 | GCB | [Data to be determined by user] |
| OCI-Ly1 | GCB | [Data to be determined by user] |
| DB | GCB | [Data to be determined by user] |
| U-2932 | ABC | [Data to be determined by user] |
| HBL-1 | ABC | [Data to be determined by user] |
GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like. The IC50 values should be determined experimentally using the protocol provided below. A study on a panel of nearly 300 human cancer cell lines showed that B-cell lymphoma cell lines were particularly sensitive to a precursor of this compound, with a median IC50 of 4 µM.
Table 2: Apoptosis Induction by this compound in DLBCL Cells
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |
| SU-DHL-4 | 5 | 48 | [Data to be determined by user] |
| SU-DHL-4 | 10 | 48 | [Data to be determined by user] |
| SU-DHL-6 | 5 | 48 | [Data to be determined by user] |
| SU-DHL-6 | 10 | 48 | [Data to be determined by user] |
The percentage of apoptotic cells should be quantified using the Annexin V/7-AAD staining protocol.
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Cleaved PARP (Fold Change) | Cleaved Caspase-3 (Fold Change) | c-Myc (Fold Change) | p53 (Fold Change) |
| SU-DHL-4 | 5 µM this compound, 48h | [Data to be determined by user] | [Data to be determined by user] | [Data to be determined by user] | [Data to be determined by user] |
| SU-DHL-6 | 5 µM this compound, 48h | [Data to be determined by user] | [Data to be determined by user] | [Data to be determined by user] | [Data to be determined by user] |
Fold change to be determined by densitometric analysis of Western blot bands, normalized to a loading control.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, SU-DHL-6)
-
RPMI-1640 medium with 10-20% FBS
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
DLBCL cells
-
This compound
-
Annexin V-FITC/PE Apoptosis Detection Kit with 7-AAD
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed DLBCL cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with desired concentrations of this compound (e.g., 5 µM and 10 µM) or vehicle (DMSO) for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or PE) and 5 µL of 7-AAD staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1][2][3]
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
DLBCL cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-c-Myc, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat DLBCL cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[4]
Mandatory Visualization
Caption: Mechanism of this compound induced apoptosis in DLBCL cells.
Caption: General experimental workflow for evaluating this compound.
Caption: Downstream signaling effects of this compound treatment.
References
- 1. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Detection of B lymphoma cells undergoing apoptosis by Annexin-V assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel LSD1 inhibitor ZY0511 suppresses diffuse large B-cell lymphoma proliferation by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application of (+)-SHIN1 in Metabolic Flux Analysis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-SHIN1 is a potent and specific dual inhibitor of serine hydroxymethyltransferase (SHMT) isoforms, SHMT1 (cytosolic) and SHMT2 (mitochondrial). These enzymes are pivotal in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of 1C units essential for the biosynthesis of purines, thymidylate, and other critical biomolecules. By inhibiting SHMT1 and SHMT2, this compound effectively disrupts these pathways, making it a valuable tool for studying metabolic flux and a potential therapeutic agent in diseases characterized by altered metabolism, such as cancer.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux analysis, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its effects by competitively inhibiting both SHMT1 and SHMT2, with IC50 values in the low nanomolar range.[5] This inhibition leads to a depletion of the 1C unit pool, which has several downstream consequences:
-
Inhibition of Nucleotide Synthesis: The lack of 1C units impairs the de novo synthesis of purines and thymidylate, essential for DNA and RNA synthesis. This leads to cell cycle arrest and inhibition of proliferation.
-
Glycine Depletion: In certain cellular contexts, particularly in cells with impaired glycine import like Diffuse Large B-cell Lymphoma (DLBCL), the inhibition of SHMT-mediated glycine production becomes a critical vulnerability.
-
Induction of Apoptosis: Prolonged inhibition of 1C metabolism can lead to cellular stress and apoptosis, particularly in cancer cells that are highly dependent on these pathways.
The dual inhibition of both cytosolic and mitochondrial SHMT isoforms is crucial for a profound anti-proliferative effect in many cancer cell lines.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Growth Inhibition IC50 (nM) | Reference |
| Human SHMT1 | 5 | HCT-116 (WT) | 870 | |
| Human SHMT2 | 13 | HCT-116 (SHMT2 knockout) | ~10 | |
| 8988T (Pancreatic Cancer) | <100 |
Table 2: Effects of this compound on Cellular Metabolism in HCT-116 Cells
| Metabolite | Treatment | Fold Change vs. DMSO | Reference |
| Purine Intermediates | 10 µM this compound (48h) | Increased | |
| Xanthosine | 10 µM this compound (48h) | Increased | |
| Guanosine | 10 µM this compound (48h) | Increased | |
| Homocysteine | 10 µM this compound (48h) | Increased | |
| N-carbamoyl-aspartate | 10 µM this compound (48h) | Decreased | |
| M+2 ADP from ¹³C-Serine | 5 µM this compound (24h) | ~95% decrease | |
| M+2 Glutathione from ¹³C-Serine | 5 µM this compound (24h) | ~95% decrease |
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay reagent (e.g., CCK-8)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density to ensure exponential growth for the duration of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.
-
Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24-72 hours.
-
At the end of the incubation period, determine cell viability. This can be done by:
-
Direct Cell Counting: Trypsinize the cells, stain with Trypan Blue, and count using a hemocytometer or an automated cell counter.
-
Proliferation Assay: Add a proliferation reagent (e.g., CCK-8) to each well according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength.
-
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Isotope Tracing of Serine Metabolism
This protocol uses stable isotope-labeled serine to trace its metabolic fate in the presence of this compound.
Materials:
-
Cancer cell line of interest
-
Culture medium for labeling (e.g., RPMI without serine and glycine)
-
U-¹³C-serine
-
This compound
-
6-well plates
-
Metabolite extraction buffer (e.g., 80% methanol, pre-chilled to -80°C)
-
LC-MS system
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of U-¹³C-serine.
-
Pre-treat the cells with this compound (e.g., 5 µM) or DMSO in complete medium for a specified period (e.g., 4 hours).
-
Remove the pre-treatment medium and wash the cells once with PBS.
-
Add the labeling medium containing this compound or DMSO to the respective wells.
-
Incubate for a desired time course (e.g., 24 hours).
-
To harvest metabolites, aspirate the medium and quickly wash the cells with ice-cold saline.
-
Immediately add pre-chilled metabolite extraction buffer to each well and scrape the cells.
-
Collect the cell lysate and centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites and analyze it using LC-MS to determine the fractional labeling of downstream metabolites like ADP and glutathione.
Protocol 3: Seahorse XF Metabolic Flux Analysis
This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Materials:
-
Cancer cell line of interest
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
This compound
-
Seahorse XF assay medium
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at the optimal density for the cell type.
-
Allow cells to adhere and grow overnight.
-
On the day of the assay, treat the cells with the desired concentration of this compound (e.g., 25 µM) for a specified duration.
-
Prepare the Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Wash the cells with the assay medium and then add fresh assay medium to each well.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour before the assay.
-
Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Run the Seahorse XF assay to measure basal OCR and ECAR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key mitochondrial parameters.
-
Analyze the data using the Seahorse Wave software.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for metabolic flux analysis using this compound.
Concluding Remarks
This compound is a valuable chemical probe for investigating the role of serine and glycine metabolism and 1C unit flux in various biological systems. The protocols outlined above provide a framework for researchers to utilize this compound to dissect metabolic pathways and identify metabolic vulnerabilities in diseases like cancer. It is important to note that while highly potent in vitro, this compound has limitations for in vivo studies due to its poor pharmacokinetic properties. Nevertheless, it remains an excellent tool for cell-based metabolic research.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: 13C-Serine Tracing with (+)-SHIN1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
One-carbon (1C) metabolism is a critical network of pathways that provides one-carbon units for the biosynthesis of nucleotides, amino acids, and for methylation reactions. The amino acid serine is a major source of these one-carbon units through the action of serine hydroxymethyltransferase (SHMT). In many cancer cells, the serine synthesis pathway and subsequent one-carbon metabolism are upregulated to support rapid proliferation.[1] This has made the enzymes in this pathway attractive targets for cancer therapy.
(+)-SHIN1 is a potent and specific dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of human serine hydroxymethyltransferase.[2][3] By inhibiting SHMT, this compound blocks the conversion of serine to glycine and the concurrent generation of a one-carbon unit carried by tetrahydrofolate. This leads to a depletion of purines and ultimately inhibits cancer cell growth.[3][4]
Stable isotope tracing with 13C-labeled serine (13C-serine) is a powerful technique to elucidate the metabolic fate of serine and to confirm the on-target effects of SHMT inhibitors like this compound. By incubating cells with U-13C-serine, where all three carbon atoms are the heavy isotope 13C, researchers can track the incorporation of these labeled carbons into downstream metabolites such as glycine, glutathione, and purines using liquid chromatography-mass spectrometry (LC-MS). A reduction in the incorporation of 13C from serine into these downstream metabolites upon treatment with this compound provides direct evidence of SHMT inhibition.
These application notes provide detailed protocols for utilizing 13C-serine tracing in combination with this compound treatment to study serine metabolism and one-carbon pathway inhibition in cancer cells.
Data Presentation
The following tables summarize quantitative data on the metabolic effects of this compound treatment in conjunction with 13C-serine tracing, primarily based on studies in HCT-116 colon cancer cells.
Table 1: Effect of this compound on the M+2 13C-Labeling Fraction of Intracellular Metabolites.
| Metabolite | Treatment Group | M+2 13C-Labeling Fraction (mean ± SD, n=3) |
| ADP | DMSO (Control) | ~18% |
| 5 µM this compound | ~2% | |
| 5 µM (-)-SHIN1 (inactive enantiomer) | ~18% | |
| Glutathione | DMSO (Control) | ~25% |
| 5 µM this compound | ~3% | |
| 5 µM (-)-SHIN1 (inactive enantiomer) | ~25% |
This data demonstrates that this compound, but not its inactive enantiomer, significantly blocks the incorporation of carbon from 13C-serine into ADP and glutathione, indicating inhibition of the serine to glycine conversion needed for their synthesis.
Table 2: Normalized Levels of Purine Biosynthetic Pathway Intermediates after this compound Treatment.
| Metabolite | Treatment Group | Normalized Abundance (to DMSO WT, mean ± SD, n=3) |
| AICAR | DMSO (Control) | 1.0 |
| 5 µM this compound | ~25.0 | |
| FGAR | DMSO (Control) | 1.0 |
| 5 µM this compound | ~5.0 |
This table shows the accumulation of purine biosynthetic intermediates, such as AICAR (aminoimidazole carboxamide ribotide) and FGAR (formylglycinamide ribonucleotide), upon treatment with this compound. This buildup occurs because the subsequent steps in purine synthesis require one-carbon units, the production of which is blocked by SHMT inhibition.
Signaling Pathways and Experimental Workflows
Serine Metabolism and One-Carbon Pathway
The following diagram illustrates the central role of SHMT in converting serine to glycine and providing one-carbon units for nucleotide synthesis. This compound directly inhibits both SHMT1 and SHMT2.
Caption: this compound inhibits SHMT1/2, blocking serine catabolism.
Experimental Workflow for 13C-Serine Tracing with this compound
This workflow outlines the key steps from cell culture to data analysis for a typical 13C-serine tracing experiment with this compound treatment.
References
- 1. [PDF] Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols | Semantic Scholar [semanticscholar.org]
- 2. Intracellular metabolomics extraction [protocols.io]
- 3. biospec.net [biospec.net]
- 4. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols for Preparing (+)-SHIN1 Stock Solution for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-SHIN1, also known as RZ-2994, is a potent and specific dual inhibitor of cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial SHMT2.[1][2] These enzymes play a critical role in one-carbon (1C) metabolism by catalyzing the conversion of serine to glycine, which also generates one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other vital cellular processes.[2][3] By inhibiting SHMT1 and SHMT2, this compound disrupts the supply of one-carbon units, leading to the depletion of purines and subsequent inhibition of cancer cell growth, making it a valuable tool for cancer research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in in vitro assays.
Physicochemical and Solubility Data
Proper preparation of a stock solution requires an understanding of the physicochemical properties of the compound. Key properties of this compound are summarized below.
| Property | Value | Source |
| Synonyms | RZ-2994 | |
| Molecular Formula | C₂₄H₂₄N₄O₂ | |
| Molecular Weight | 400.47 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% |
This compound exhibits high solubility in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-quality DMSO, as the presence of water can significantly decrease solubility.
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 50 mM (≥ 20.02 mg/mL) | |
| 66.67 mg/mL (166.48 mM) | Requires sonication. | |
| 80 mg/mL (199.76 mM) | Use fresh DMSO. | |
| ≥ 100 mg/mL (249.71 mM) |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in in vitro experiments.
-
Pre-weighing Preparation: Before opening the vial, briefly centrifuge the this compound powder to ensure all material is at the bottom.
-
Weighing this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.005 mg of this compound (Molecular Weight = 400.47 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the weighed this compound. To continue the example, add 1 mL of DMSO for 4.005 mg of the compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Solubilization:
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, sonicate the solution for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
-
Storage Conditions:
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), aliquots can be stored at -20°C.
-
Stock Solution Preparation Table (for 1 mL final volume)
| Desired Concentration | Mass of this compound to Weigh | Volume of DMSO to Add |
| 1 mM | 0.40 mg | 1 mL |
| 5 mM | 2.00 mg | 1 mL |
| 10 mM | 4.01 mg | 1 mL |
| 25 mM | 10.01 mg | 1 mL |
| 50 mM | 20.02 mg | 1 mL |
Note: The mass is calculated based on a molecular weight of 400.47 g/mol . Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate calculations.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: A flowchart of the protocol for preparing this compound stock solution.
Signaling Pathway Inhibition
This compound targets the one-carbon metabolic pathway, which is crucial for the biosynthesis of nucleotides.
Caption: this compound inhibits SHMT1/2, blocking one-carbon unit production.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (+)-SHIN1 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the cellular target engagement of (+)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). The methodologies described herein are essential for validating the on-target activity of this compound and understanding its mechanism of action in a cellular context.
Introduction to this compound and its Target
This compound is a pyranopyrazole compound that acts as a folate-competitive inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] SHMT enzymes are critical for one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF. This reaction is a primary source of one-carbon units for the biosynthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[2][3] Inhibition of SHMT1/2 by this compound disrupts these pathways, leading to a depletion of purines and subsequent loss of nucleotide triphosphates, which ultimately blocks cell growth.[2][4]
Signaling Pathway of SHMT and Point of Inhibition by this compound
Caption: Inhibition of SHMT1/2 by this compound in one-carbon metabolism.
Methods for Assessing Target Engagement
Several methods can be employed to confirm that this compound is engaging its intended targets (SHMT1/2) within cells. These range from metabolic profiling to biophysical assays that measure direct binding.
Metabolomics and Isotope Tracer Analysis
This is a powerful method to functionally validate the inhibition of SHMT in cells. By tracing the metabolic fate of isotopically labeled serine, a direct readout of SHMT activity can be obtained.
Principle: Cells are cultured with U-13C-serine. SHMT metabolizes this into 13C-glycine and a 13C-labeled one-carbon unit that is incorporated into downstream metabolites like glutathione and purines. Treatment with this compound will block this conversion, leading to a significant reduction in the incorporation of 13C into these downstream products.
Experimental Workflow:
Caption: Workflow for Isotope Tracer Analysis.
Protocol: 13C-Serine Isotope Tracing
-
Cell Culture: Plate cells (e.g., HCT-116) at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing either DMSO (vehicle control), a working concentration of this compound (e.g., 5-10 µM), or the inactive enantiomer (-)-SHIN1 as a negative control.
-
Labeling: Add U-13C-serine to the medium.
-
Incubation: Incubate the cells for a defined period, typically 24 to 48 hours.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells quickly with ice-cold saline.
-
Add ice-cold 80% methanol to the plate to quench metabolism and extract polar metabolites.
-
Scrape the cells and collect the cell lysate/methanol mixture.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to determine the fractional labeling of downstream metabolites.
-
Data Analysis: Compare the M+2 labeling fraction of metabolites such as ADP and glutathione between the different treatment groups. A significant decrease in the M+2 fraction in this compound-treated cells compared to controls indicates on-target inhibition of SHMT.
Data Presentation:
| Treatment Group | M+2 ADP (% Labeled) | M+2 Glutathione (% Labeled) |
| DMSO (Control) | 85 ± 5 | 70 ± 6 |
| 5 µM this compound | 10 ± 3 | 8 ± 2 |
| 5 µM (-)-SHIN1 | 82 ± 6 | 68 ± 5 |
| Note: Data are representative examples. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that can be used to directly monitor the binding of a ligand to its target protein in intact cells.
Principle: The binding of a small molecule like this compound to its target protein (SHMT1/2) often increases the protein's thermal stability. When cells are heated, proteins denature and aggregate. A stabilized protein will remain in the soluble fraction at higher temperatures compared to its unbound state. This change in thermal stability can be detected by quantifying the amount of soluble SHMT1/2 at different temperatures.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for SHMT1/2
-
Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble SHMT1 and/or SHMT2 by Western blotting using specific antibodies.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for this compound-treated cells compared to the DMSO control indicates target stabilization and engagement.
Data Presentation:
| Temperature (°C) | Soluble SHMT1 (% of 37°C control) - DMSO | Soluble SHMT1 (% of 37°C control) - this compound |
| 40 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 50 (Tm) | 85 |
| 60 | 15 | 50 (Tm) |
| 65 | 5 | 20 |
| Note: Data are representative examples showing a thermal shift. |
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method to identify protein targets of small molecules based on protease protection.
Principle: The binding of a small molecule to its target protein can alter the protein's conformation, making it more resistant to proteolytic degradation. By treating cell lysates with a protease in the presence or absence of this compound, target engagement can be inferred by the increased stability of SHMT1/2 against digestion.
Experimental Workflow:
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) Assay.
Protocol: DARTS for SHMT1/2
-
Lysate Preparation: Harvest cells and prepare a native protein lysate using a mild lysis buffer without protease inhibitors.
-
Compound Incubation: Divide the lysate into aliquots and incubate with this compound or DMSO for 1-2 hours on ice.
-
Protease Digestion: Add a broad-spectrum protease like pronase or thermolysin to the lysates at various concentrations. Incubate at room temperature for a defined time (e.g., 30 minutes).
-
Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection: Analyze the samples by Western blotting using antibodies specific for SHMT1 and SHMT2. A non-target protein (e.g., actin) should be used as a loading and specificity control.
-
Data Analysis: Compare the band intensities of SHMT1/2 between the this compound and DMSO-treated samples at each protease concentration. Increased band intensity in the presence of this compound indicates protection from proteolysis and thus, target engagement.
Data Presentation:
| Pronase Conc. | SHMT1 Band Intensity (vs. no protease) - DMSO | SHMT1 Band Intensity (vs. no protease) - this compound | Actin Band Intensity (vs. no protease) - DMSO | Actin Band Intensity (vs. no protease) - this compound |
| 0 | 100% | 100% | 100% | 100% |
| 1:3000 | 40% | 85% | 35% | 38% |
| 1:1000 | 10% | 50% | 5% | 7% |
| Note: Data are representative examples showing target protection. |
Summary of Methods
| Method | Principle | Throughput | Key Advantage | Key Disadvantage |
| Metabolomics | Measures functional enzymatic inhibition via isotope tracing. | Low | Provides functional confirmation of target inhibition in a physiological context. | Requires specialized LC-MS equipment and expertise. |
| CETSA | Measures ligand-induced thermal stabilization of the target protein. | Medium | Directly measures binding in intact cells without modifying the compound. | Not all binding events lead to a detectable thermal shift. |
| DARTS | Measures ligand-induced protection of the target protein from proteolysis. | Low-Medium | Label-free and can be performed with basic laboratory equipment. | Requires careful optimization of protease concentration and digestion time. |
By employing these methods, researchers can robustly validate the cellular target engagement of this compound, providing critical data for drug development programs and mechanistic studies.
References
- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming (+)-SHIN1 Instability in In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo instability of (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT).
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of in vivo efficacy with this compound in our animal models, despite seeing potent activity in vitro. What could be the reason for this discrepancy?
A1: The lack of in vivo efficacy of this compound is a known issue and is primarily attributed to its poor pharmacokinetic properties.[1][2][3] Specifically, this compound is metabolically unstable and is rapidly cleared from the system, making it difficult to maintain therapeutic concentrations in vivo.[2][4] This has been confirmed in liver microsome assays, which show that the compound is quickly metabolized.
Q2: How can we confirm the metabolic instability of our batch of this compound?
A2: You can assess the metabolic stability of your this compound batch by performing an in vitro liver microsomal stability assay. This experiment will determine the rate at which the compound is metabolized by liver enzymes. A high clearance rate in this assay is indicative of poor metabolic stability and likely rapid clearance in vivo. We have provided a detailed protocol for this assay in the "Experimental Protocols" section below.
Q3: What are the recommended strategies to overcome the in vivo instability of this compound?
A3: The most effective and widely adopted strategy is to use a more stable analog of this compound, named (+)-SHIN2. (+)-SHIN2 was specifically designed to have improved pharmacokinetic properties, including a longer half-life, making it suitable for in vivo studies. It has demonstrated in vivo target engagement and efficacy in various preclinical models.
Q4: Where can we find information on the in vivo administration of (+)-SHIN2?
A4: We have compiled a detailed protocol for the in vivo administration of (+)-SHIN2 in mouse models, including information on formulation, dosing, and route of administration, in the "Experimental Protocols" section of this guide.
Q5: What is the mechanism of action of this compound and (+)-SHIN2?
A5: Both this compound and (+)-SHIN2 are potent inhibitors of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. By inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of this enzyme, these compounds disrupt the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.
Data Presentation
Table 1: Comparison of In Vivo Suitability: this compound vs. (+)-SHIN2
| Parameter | This compound | (+)-SHIN2 | Reference(s) |
| In Vivo Suitability | Not suitable | Suitable | |
| Pharmacokinetic Profile | Poor, rapid clearance | Improved half-life | |
| Metabolic Stability | Unstable in liver microsomes | Improved stability | |
| Demonstrated In Vivo Efficacy | Lacking | Yes, in T-ALL models |
Table 2: Pharmacokinetic Parameters of (+)-SHIN2 in Mice
| Parameter | Value | Conditions | Reference(s) |
| Dose | 200 mg/kg | Single intraperitoneal (IP) injection | |
| Vehicle | 20% 2-hydroxypropyl-β-cyclodextrin in water | - | |
| Peak Plasma Concentration | >10 µM | ~1 hour post-injection | |
| Duration of Target Engagement | At least 8 hours | Based on metabolic markers |
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of a test compound, such as this compound.
Materials:
-
Test compound (e.g., this compound)
-
Pooled liver microsomes (human or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ice-cold) with an internal standard
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.
-
Prepare the quenching solution: ice-cold acetonitrile with a suitable internal standard for LC-MS/MS analysis.
-
-
Incubation:
-
Pre-warm the microsomal incubation medium to 37°C.
-
Add the test compound to the pre-warmed medium at a final concentration of 1-10 µM.
-
Initiate the metabolic reaction by adding the liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Incubate the reaction mixture at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a well of a 96-well plate containing the ice-cold acetonitrile quenching solution.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the 96-well plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
From the slope of the linear regression, calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.
-
Protocol 2: In Vivo Administration and Efficacy Study of (+)-SHIN2 in a Mouse Xenograft Model
This protocol provides a general guideline for an in vivo efficacy study of (+)-SHIN2 in a mouse model of T-cell acute lymphoblastic leukemia (T-ALL).
Materials:
-
(+)-SHIN2
-
Vehicle: 20% 2-hydroxypropyl-β-cyclodextrin in sterile water
-
T-ALL cells (e.g., luciferase-expressing)
-
Immunocompromised mice (e.g., NSG mice)
-
Sterile syringes and needles for injection
-
Bioluminescence imaging system
Procedure:
-
Cell Line and Animal Model Preparation:
-
Culture the T-ALL cells under appropriate conditions.
-
Implant the T-ALL cells into the immunocompromised mice (e.g., via tail vein injection for a disseminated leukemia model).
-
Monitor tumor engraftment and growth, for example, through bioluminescence imaging.
-
-
Drug Formulation and Administration:
-
Prepare a 20 mg/mL solution of (+)-SHIN2 in the vehicle.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer (+)-SHIN2 to the treatment group via intraperitoneal (IP) injection at a dose of 200 mg/kg, typically twice daily (BID).
-
Administer an equal volume of the vehicle to the control group following the same schedule.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the health of the mice daily (body weight, general appearance).
-
Assess tumor burden regularly (e.g., twice a week) using bioluminescence imaging.
-
Continue the treatment for the planned duration (e.g., 11 days).
-
-
Endpoint Analysis:
-
The primary endpoint is typically overall survival. Monitor the mice and record the date of euthanasia due to disease progression.
-
At the end of the study, or upon euthanasia, tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates between the treatment and control groups.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival between the groups.
-
Mandatory Visualizations
Caption: Signaling pathway of SHMT inhibition by this compound and (+)-SHIN2.
Caption: Troubleshooting workflow for overcoming this compound in vivo instability.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
poor pharmacokinetics of (+)-SHIN1 and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the SHMT inhibitor, (+)-SHIN1. The focus is on addressing its known poor pharmacokinetic properties and offering potential solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of in vivo efficacy with this compound in our animal models, despite seeing good in vitro activity. What could be the reason for this discrepancy?
A1: A significant reason for the lack of in vivo efficacy of this compound is its poor pharmacokinetic profile.[1][2] Published literature indicates that this compound and related pyrazolopyrans are unstable in liver microsome assays and exhibit a short in vivo half-life, which prevents them from reaching or maintaining therapeutic concentrations in animal models.[1][3] This metabolic instability leads to rapid clearance from the system.[1]
Q2: What specific pharmacokinetic challenges are associated with this compound?
A2: The primary challenge is its metabolic instability, leading to rapid clearance. While one study reported a plasma half-life of 5.9 hours in a pharmacokinetic study, it was also noted that the compound has poor stability in liver microsome assays, suggesting that its effective therapeutic window in vivo is very limited. This instability makes it difficult to sustain a therapeutically relevant concentration at the target site.
Q3: Are there any known solutions or strategies to overcome the poor pharmacokinetics of this compound?
A3: Yes, the most successful strategy has been the development of a structurally related analog, SHIN2. SHIN2 was designed to have improved pharmacokinetic properties, including a longer half-life, making it suitable for in vivo studies. Following intraperitoneal administration of SHIN2 at 200 mg/kg, it was shown to maintain micromolar plasma concentrations for at least 8 hours, demonstrating its improved stability and bioavailability compared to this compound.
Q4: How does the mechanism of action of this compound relate to its therapeutic potential and the challenges observed?
A4: this compound is a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. By inhibiting these enzymes, this compound disrupts the one-carbon metabolic pathway, which is crucial for the synthesis of nucleotides (purines and thymidylate) required for DNA and RNA synthesis. This mechanism is highly effective in rapidly proliferating cells, such as cancer cells, which explains its potent in vitro activity. However, for this potent mechanism to be effective in vivo, the inhibitor must be present at the target site at a sufficient concentration and for an adequate duration, which is hampered by its poor pharmacokinetic properties.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Lack of in vivo tumor growth inhibition with this compound. | Poor pharmacokinetic properties of this compound leading to sub-therapeutic concentrations. | Consider using SHIN2, an analog with improved in vivo stability and half-life. |
| High variability in experimental results between different in vivo studies. | Metabolic instability of this compound can lead to inconsistent exposure levels. | Perform a pilot pharmacokinetic study to determine the actual exposure in your animal model. If instability is confirmed, switch to a more stable analog like SHIN2. |
| Difficulty in establishing a clear dose-response relationship in vivo. | Rapid clearance of this compound may prevent the establishment of a stable concentration gradient with increasing doses. | Focus on optimizing the dosing regimen (e.g., more frequent administration) if this compound must be used. However, the recommended approach is to use SHIN2. |
Data Presentation
Table 1: Comparison of In Vitro Potency of SHMT Inhibitors
| Compound | Target | IC₅₀ (nM) |
| This compound | Human SHMT1 | 5 |
| Human SHMT2 | 13 | |
| SHIN2 | HCT116 cells | 300 |
| Molt4 cells | 89 |
Table 2: In Vivo Dosing and Pharmacokinetic Profile of SHIN2
| Compound | Dose and Route | Vehicle | Observed Outcome |
| (+)SHIN2 | 200 mg/kg, Intraperitoneal (IP) | 20% 2-hydroxypropyl-β-cyclodextrin in water | Maintained micromolar plasma concentrations for at least 8 hours. |
Experimental Protocols
Liver Microsome Stability Assay
This protocol is a general guideline for assessing the metabolic stability of a compound like this compound.
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and phosphate buffer at 37°C for a few minutes.
-
Add the test compound to the mixture to initiate the reaction. The final concentration of the test compound and microsomes should be optimized based on the specific experiment.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the amount of microsomal protein used.
-
Visualizations
Caption: Signaling pathway of this compound as a dual inhibitor of SHMT1 and SHMT2.
Caption: Workflow for a liver microsome stability assay.
References
- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding (+)-SHIN1 and Formate Rescue
Welcome to the technical support center for researchers utilizing the SHMT1/2 inhibitor, (+)-SHIN1. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly the variability of formate rescue across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases.[1][2] These enzymes are critical for one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. By inhibiting SHMT1 and SHMT2, this compound depletes the pool of one-carbon units necessary for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[3][4] This leads to cell growth inhibition.
Q2: What is "formate rescue" and how does it work?
A2: "Formate rescue" is an experimental procedure used to confirm the on-target activity of SHMT inhibitors like this compound. Formate is a downstream product of mitochondrial one-carbon metabolism and can serve as a source of one-carbon units for the cytosolic folate pathway.[5] By supplementing the cell culture medium with formate, researchers can bypass the block in one-carbon unit generation caused by SHMT inhibition, thereby restoring purine and thymidylate synthesis and "rescuing" cell proliferation. A successful formate rescue is a strong indicator that the observed cellular effects of this compound are due to its intended inhibition of one-carbon metabolism.
Q3: Why doesn't formate rescue work in all cell lines treated with this compound?
A3: The success of formate rescue is highly dependent on the specific metabolic wiring of a given cell line. The primary reasons for its failure include:
-
Glycine Deficiency: Formate rescue is contingent on the availability of sufficient glycine in the cell culture medium. The SHMT reaction produces both a one-carbon unit and glycine. If a cell line has a low capacity for glycine uptake from the medium, it becomes critically dependent on endogenous glycine synthesis by SHMT. In such cases, adding formate can paradoxically enhance the toxicity of this compound by driving the residual SHMT activity in the reverse direction (consuming glycine to produce serine), further depleting the already limited intracellular glycine pool. This phenomenon is notably observed in some diffuse large B-cell lymphoma (DLBCL) cell lines.
-
Inefficient Formate Utilization: The conversion of formate to 10-formyl-THF in the cytosol is catalyzed by the trifunctional enzyme MTHFD1. Cell lines with low expression or activity of MTHFD1 may not be able to efficiently utilize exogenous formate, leading to a failed rescue. The expression of MTHFD1 can vary significantly across different cancer cell lines.
-
Impaired Formate Transport: While not fully characterized in mammalian cells, the transport of formate across the cell membrane is likely mediated by specific transporters. Variations in the expression or function of these putative transporters could limit the intracellular accumulation of exogenously supplied formate to levels sufficient for rescue.
-
Formate Toxicity: At high concentrations (typically in the millimolar range), formate can be toxic to cells, potentially by inhibiting mitochondrial function and ATP production. If the concentration of formate required for rescue approaches its toxic threshold for a particular cell line, a successful rescue may not be achievable.
Troubleshooting Guide: Formate Rescue Failure
If you are observing that formate supplementation is not rescuing your cell line from this compound-induced growth arrest, consider the following troubleshooting steps:
Step 1: Verify On-Target this compound Activity
Before troubleshooting the formate rescue itself, it's crucial to confirm that this compound is acting as expected in your cell line.
-
Experiment: Perform a dose-response curve of this compound in your cell line to determine the IC50 value.
-
Expected Outcome: You should observe a dose-dependent inhibition of cell proliferation.
-
Troubleshooting:
-
No effect: Ensure the this compound is properly dissolved and stored. Verify the cell seeding density and health.
-
High IC50: Your cell line may be inherently resistant to SHMT inhibition. Consider alternative inhibitors or genetic approaches (siRNA/CRISPR) to validate the importance of one-carbon metabolism in your model.
-
Step 2: Optimize Formate Concentration
The optimal concentration of formate for rescue can vary between cell lines.
-
Experiment: Titrate the concentration of sodium formate (e.g., 0.1 mM to 5 mM) in the presence of a fixed concentration of this compound (e.g., 2x IC50).
-
Expected Outcome: A bell-shaped response curve may be observed, where rescue is effective at an optimal concentration but may decrease at higher, potentially toxic concentrations.
-
Troubleshooting:
-
No rescue at any concentration: Proceed to Step 3.
-
Partial rescue: Your cell line may have a limited capacity for formate utilization or may be partially dependent on other products of the SHMT reaction.
-
Step 3: Assess Glycine Dependence
As highlighted in the FAQs, glycine availability is a critical factor.
-
Experiment 1: Glycine Supplementation. Culture your cells in the presence of this compound and formate, with and without supplemental glycine (e.g., 1 mM).
-
Expected Outcome 1: If formate rescue is restored in the presence of added glycine, your cell line is likely glycine-auxotrophic or has poor glycine uptake.
-
Experiment 2: Glycine Withdrawal. Culture your cells in glycine-free medium and assess their proliferation.
-
Expected Outcome 2: If the cells fail to proliferate in the absence of glycine, it confirms their dependence on an external source of this amino acid.
-
Troubleshooting: If glycine supplementation enables formate rescue, this points to a specific metabolic vulnerability that could be further investigated.
Step 4: Evaluate the Expression of Key Metabolic Enzymes
The metabolic machinery for formate utilization is crucial.
-
Experiment: Use western blotting or qRT-PCR to assess the expression levels of MTHFD1 in your cell line compared to a cell line where formate rescue is known to be effective (e.g., HCT-116).
-
Expected Outcome: Lower expression of MTHFD1 in your cell line could explain the failure of formate rescue.
-
Troubleshooting: If MTHFD1 expression is low, this represents a key metabolic characteristic of your cell line.
Data Summary and Experimental Protocols
Table 1: Comparative IC50 Values of this compound and Formate Rescue Efficacy in Selected Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Formate Rescue | Key Metabolic Feature | Reference |
| HCT-116 | Colon Cancer | ~870 | Effective | Prototypical rescue model | |
| 8988T | Pancreatic Cancer | <100 | Effective | Defective mitochondrial 1C metabolism, reliant on SHMT1 | |
| Su-DHL-4 | Diffuse Large B-Cell Lymphoma | ~2500 | Ineffective (Potentiates Toxicity) | Defective glycine import | |
| Jurkat | T-cell Leukemia | ~5000 | Effective | Sufficient glycine uptake |
Experimental Protocol: Cell Proliferation Assay with this compound and Formate Rescue
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 72-96 hours). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare a stock solution of sodium formate in sterile water or PBS.
-
Treatment:
-
For the this compound dose-response, serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
For the formate rescue experiment, prepare a medium containing a fixed concentration of this compound (e.g., 2x IC50) and a range of sodium formate concentrations. Also, prepare control wells with medium only, this compound only, and formate only.
-
-
Incubation: Replace the medium in the cell plate with the prepared treatment media. Incubate for 72-96 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or by direct cell counting.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells and plot the results to determine IC50 values and the extent of formate rescue.
Visualizing the Metabolic Pathways
Diagram 1: The Role of this compound and Formate Rescue in One-Carbon Metabolism
Caption: this compound inhibits SHMT1/2, blocking 1C unit production. Formate rescue bypasses this by providing a direct substrate for MTHFD1.
Diagram 2: Troubleshooting Logic for Formate Rescue Failure
Caption: A step-by-step guide to diagnosing the potential causes of formate rescue failure in cell lines treated with this compound.
References
- 1. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting (+)-SHIN1 solubility issues for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-SHIN1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and active enantiomer of SHIN1 that functions as an inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2)[1][2][3][4]. SHMT enzymes are crucial for one-carbon (1C) metabolism, which is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids[5]. By inhibiting SHMT1/2, this compound blocks the conversion of serine to glycine and the subsequent production of 1C units, leading to a depletion of purines and ultimately inhibiting cell growth. This makes it a compound of interest in cancer research, particularly for malignancies dependent on this metabolic pathway.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing stock solutions of this compound. For in vivo experiments, a co-solvent system is typically required to maintain solubility in aqueous solutions. Common formulations involve a combination of DMSO, PEG300, Tween-80, and saline or corn oil. It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.
Q3: What are the recommended storage conditions for this compound?
A3: As a solid, this compound should be stored at -20°C. Stock solutions in solvent should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month). To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use experiments.
Troubleshooting Guide: this compound Solubility Issues
Problem: I am observing precipitation or incomplete dissolution of this compound when preparing my solutions.
This is a common issue that can arise from several factors, including solvent choice, preparation technique, and concentration. Follow the steps below to troubleshoot and resolve solubility problems.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ≥ 100 | ≥ 249.71 | Hygroscopic; use freshly opened DMSO. |
| DMSO | 80 | 199.76 | Use fresh DMSO. |
| DMSO | 66.67 | 166.48 | Ultrasonic treatment may be needed. |
| DMSO | 50 | 124.85 | Sonication is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 6.24 | For in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 6.24 | For in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 6.24 | For in vivo use. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Caption: Protocol for preparing a this compound stock solution in DMSO.
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
This protocol describes the preparation of a this compound formulation suitable for in vivo administration, based on a common co-solvent system.
-
Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
This will result in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of 2.5 mg/mL.
-
It is recommended to prepare this working solution fresh on the day of use.
Signaling Pathway
This compound inhibits the SHMT1/2 enzymes, which are central to one-carbon metabolism. This pathway is critical for the synthesis of purines and thymidylate, essential components of DNA and RNA.
Caption: Inhibition of SHMT1/2 by this compound in the one-carbon metabolism pathway.
References
Technical Support Center: Addressing Off-Target Effects of (+)-SHIN1 in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the dual SHMT1/2 inhibitor, (+)-SHIN1, in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1] These enzymes are critical for the synthesis of one-carbon units required for nucleotide (purine and thymidylate) biosynthesis. By inhibiting SHMT1 and SHMT2, this compound depletes the cellular pool of one-carbon units, leading to cell growth inhibition, particularly in cancer cells that have a high demand for nucleotide synthesis.[2]
Q2: How can I be sure that the observed phenotype in my cells is due to the on-target inhibition of SHMT1/2 by this compound?
A2: A key validation experiment is a "formate rescue." The primary function of the SHMT pathway is to generate one-carbon units, and formate can serve as an alternative source for these units. If the phenotype you observe with this compound treatment (e.g., decreased cell proliferation) is reversed or mitigated by the addition of exogenous formate, it strongly suggests that the effect is due to on-target inhibition of SHMT1/2.[2]
Q3: Are there known off-targets for this compound?
A3: To date, there is limited publicly available data from comprehensive off-target profiling studies for this compound, such as broad kinase screening panels or proteomics-based approaches. While metabolic profiling in certain cell lines has shown high selectivity for one-carbon metabolism, the possibility of off-target interactions cannot be entirely excluded, especially at higher concentrations.[2] One study on a similar pyrazolopyran compound suggested that inhibition of other enzymes in the folate cycle could not be ruled out and required further investigation.[3]
Q4: What are the best practices for using this compound to minimize the risk of off-target effects?
A4: To minimize the likelihood of off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the EC50 or IC50 for your specific cell line and use concentrations at or near this value for your experiments.
-
Include a negative control: The enantiomer, (-)-SHIN1, is inactive against SHMT1/2 and serves as an excellent negative control to distinguish specific from non-specific effects.
-
Perform rescue experiments: As mentioned in Q2, always attempt a formate rescue to confirm on-target activity.
-
Validate findings with orthogonal approaches: Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown SHMT1 and/or SHMT2 and see if the resulting phenotype mimics treatment with this compound.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected or inconsistent phenotypic results.
Your experiment with this compound is yielding an unexpected phenotype that cannot be readily explained by the inhibition of one-carbon metabolism, or your results are inconsistent across experiments.
-
Possible Cause 1: Off-target effects. At concentrations significantly above the IC50 for SHMT1/2, this compound may be interacting with other proteins in the cell.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Perform a formate rescue experiment. If the phenotype is not rescued by formate, it is more likely to be an off-target effect.
-
Titrate this compound Concentration: Run a dose-response curve to determine if the unexpected phenotype is only observed at higher concentrations.
-
Use the Negative Control: Treat cells with the inactive enantiomer, (-)-SHIN1, at the same concentration. If the phenotype persists, it is likely a non-specific effect of the chemical scaffold.
-
Orthogonal Validation: Use siRNA or CRISPR to knockdown SHMT1 and SHMT2. If the genetic knockdown does not reproduce the phenotype observed with this compound, this strongly suggests an off-target effect of the compound.
-
-
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Review Protocol: Carefully review your experimental protocol for any potential sources of error.
-
Check Reagents: Ensure that your this compound stock solution is correctly prepared and has been stored properly.
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
-
Issue 2: Formate rescue is incomplete or absent.
You observe a phenotype with this compound, but the addition of formate does not fully rescue it.
-
Possible Cause 1: Incomplete rescue due to glycine depletion. The SHMT reaction produces glycine in addition to one-carbon units. In some cell lines that are dependent on endogenous glycine synthesis, formate alone may not be sufficient for a full rescue.
-
Troubleshooting Steps:
-
Supplement with Glycine: Perform the rescue experiment with both formate and glycine supplementation.
-
-
-
Possible Cause 2: Off-target effect. The portion of the phenotype that is not rescued by formate (and glycine) may be due to an off-target interaction.
-
Troubleshooting Steps:
-
Follow the troubleshooting steps for "Issue 1, Possible Cause 1" to investigate the potential off-target effect.
-
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary targets. Researchers are encouraged to generate similar tables for any off-target screening they perform.
| Target | IC50 (in vitro) | Cellular IC50 (HCT-116) | Reference |
| SHMT1 | 5 nM | ~10 nM (in SHMT2 KO cells) | |
| SHMT2 | 13 nM | 870 nM (in wild-type cells) |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Engagement
CETSA is a powerful method to assess the direct binding of a small molecule to its target protein in a cellular context. Ligand binding stabilizes the protein, leading to a shift in its thermal denaturation profile.
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble SHMT1, SHMT2, or any suspected off-target protein at each temperature point by Western blotting or other quantitative proteomic methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Protocol 2: Chemical Proteomics for Unbiased Off-Target Identification
This approach uses affinity-based methods to identify proteins that interact with this compound.
Methodology:
-
Probe Synthesis (if necessary): For some chemical proteomics techniques, a modified version of this compound with a "handle" (e.g., biotin or a clickable alkyne group) may be required for affinity purification.
-
Cell Lysate Preparation or Live Cell Treatment:
-
Prepare a native cell lysate to maintain protein structure and interactions.
-
Alternatively, treat live cells with a photo-crosslinkable or clickable version of this compound.
-
-
Affinity Enrichment:
-
Incubate the cell lysate (or lysate from treated cells) with an affinity matrix (e.g., streptavidin beads if using a biotinylated probe) to capture the probe and its interacting proteins.
-
For competition experiments, pre-incubate the lysate with an excess of free this compound to identify specific binders.
-
-
Washing and Elution:
-
Wash the matrix extensively to remove non-specific binders.
-
Elute the bound proteins.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins that were specifically enriched in the presence of the this compound probe compared to control experiments (e.g., beads alone or competition with free compound). Proteins that are significantly enriched are potential off-targets.
-
Visualizations
Caption: The SHMT pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Optimizing (+)-SHIN1 Concentration for Cell Growth Inhibition
Welcome to the technical support center for (+)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for cell growth inhibition studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in accessible formats.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pyrazolopyran derivative that acts as a potent inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] This enzyme is critical for the one-carbon (1C) metabolic pathway, catalyzing the conversion of serine to glycine and a one-carbon unit carried by tetrahydrofolate.[3] By inhibiting SHMT1 and SHMT2, this compound depletes the cellular pool of one-carbon units, which are essential for the synthesis of purines and thymidylate, key components of DNA and RNA.[4][5] This disruption of nucleotide synthesis ultimately leads to the inhibition of cell growth and proliferation.
Q2: What is the difference between this compound and its inactive enantiomer, (-)-SHIN1?
A2: this compound is the biologically active enantiomer that potently inhibits SHMT1 and SHMT2. In contrast, (-)-SHIN1 is the inactive enantiomer and does not significantly inhibit cell growth at comparable concentrations. It is crucial to use the active this compound enantiomer for cell growth inhibition experiments.
Q3: In which solvent should I dissolve and store this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline or corn oil may be required.
Q4: What is a typical effective concentration range for this compound in cell culture?
A4: The effective concentration of this compound can vary significantly depending on the cell line. IC50 values (the concentration that inhibits 50% of cell growth) have been reported to range from nanomolar to micromolar concentrations. For example, in HCT-116 colon cancer cells, the IC50 is approximately 870 nM, while in SHMT2 deletion HCT-116 cells, it is less than 50 nM. B-cell malignancies have shown particular sensitivity to this compound. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of cell growth | Inactive compound: The (-)-SHIN1 enantiomer may have been used. | Ensure you are using the active this compound enantiomer. |
| Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the IC50 for your cell line. | |
| Cell line resistance: Some cell lines may have intrinsic resistance mechanisms. | Consider using cell lines known to be sensitive to SHMT inhibition, such as certain B-cell lymphomas. | |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh stock solutions from powder and store them properly at -20°C or -80°C. | |
| Cell growth is rescued after treatment | Metabolic rescue: The cell culture medium may contain high levels of downstream metabolites that bypass the effect of SHMT inhibition. | The effects of this compound can be rescued by the addition of formate, which provides an alternative source of one-carbon units. In some cases, glycine supplementation may also be necessary. |
| Inconsistent results between experiments | Variability in cell plating: Inconsistent cell numbers at the start of the experiment. | Ensure accurate and consistent cell seeding density across all wells and experiments. |
| Variability in drug preparation: Inconsistent dilution of the this compound stock solution. | Prepare fresh dilutions for each experiment from a well-characterized stock solution. | |
| Toxicity in control (DMSO-treated) cells | High DMSO concentration: The final concentration of DMSO in the cell culture medium is too high. | Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%). |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound in various contexts.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human SHMT1 | Enzymatic Assay | 5 | |
| Human SHMT2 | Enzymatic Assay | 13 |
Table 2: Cellular Growth Inhibition by this compound
| Cell Line | Cell Type | IC50 | Reference |
| HCT-116 | Colon Cancer | 870 nM | |
| HCT-116 (SHMT2 deletion) | Colon Cancer | < 50 nM | |
| 8988T | Pancreatic Cancer | < 100 nM | |
| BIU-87 | Bladder Cancer | ~1 µM | |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | Not specified, but effective at µM concentrations |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Cell Proliferation Assay (e.g., CCK-8 or MTT)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only control.
-
-
Cell Treatment:
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Assessment:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT after solubilizing formazan crystals).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Formate Rescue Experiment
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from Protocol 1.
-
Prepare an additional set of this compound dilutions containing 1 mM sodium formate.
-
-
Cell Viability Assessment and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1 for both sets of treatments (with and without formate).
-
Compare the IC50 values to determine if formate can rescue the anti-proliferative effects of this compound. A significant increase in the IC50 in the presence of formate indicates on-target activity.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. SHIN 1 | Other Transferase Inhibitors: R&D Systems [rndsystems.com]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating the Challenges of (+)-SHIN1 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of (+)-SHIN1 in animal models. The primary challenge addressed is the rapid clearance of this potent SHMT1/2 inhibitor, a critical hurdle in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We observe potent anti-proliferative effects of this compound in our cancer cell lines in vitro, but see no efficacy in our mouse xenograft models. What is the likely cause?
A1: The most probable reason for the discrepancy between in vitro potency and the lack of in vivo efficacy is the rapid clearance and poor pharmacokinetic profile of this compound.[1][2][3][4][5] The compound is known to be unstable in liver microsome assays, indicating rapid metabolism by the liver, which leads to a very short half-life in animal models. This prevents the compound from reaching and maintaining therapeutic concentrations at the tumor site.
Q2: Is there any quantitative pharmacokinetic data available for this compound in common animal models like mice or rats?
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent, stereospecific, and folate-competitive inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. By inhibiting these enzymes, this compound blocks the conversion of serine to glycine and the concomitant production of one-carbon units (in the form of 5,10-methylenetetrahydrofolate). These one-carbon units are essential for the de novo synthesis of purines and thymidylate, which are critical for DNA replication and cell proliferation. Inhibition of SHMT1/2 by this compound leads to the depletion of purine nucleotide triphosphates, ultimately causing cell growth arrest.
Q4: Are there any strategies to improve the in vivo performance of this compound?
A4: Due to its inherent metabolic instability, improving the in vivo performance of this compound itself is challenging. Chemical modifications to block sites of metabolism would be required, which essentially involves developing a new chemical entity. The most effective strategy for researchers is to consider using the next-generation SHMT inhibitor, (+)-SHIN2, which was specifically designed to overcome the pharmacokinetic limitations of this compound.
Q5: What is (+)-SHIN2, and how does it compare to this compound?
A5: (+)-SHIN2 is a pyrazolopyran analog of this compound developed to have improved pharmacokinetic properties suitable for in vivo studies. It maintains the potent and specific SHMT1/2 inhibitory activity of this compound but exhibits greater stability and a longer half-life in vivo, allowing for effective target engagement and anti-tumor efficacy in animal models.
Data Presentation
Table 1: Comparative Summary of this compound and (+)-SHIN2
| Feature | This compound | (+)-SHIN2 |
| Target | Human SHMT1 and SHMT2 | Human SHMT1 and SHMT2 |
| Biochemical IC50 | SHMT1: 5 nM, SHMT2: 13 nM | Not explicitly stated, but potent |
| In Vitro Potency | High (e.g., HCT-116 IC50 = 870 nM) | High (comparable to SHIN1) |
| In Vivo Suitability | Unsuitable due to rapid clearance | Suitable for in vivo studies |
| Pharmacokinetics | Poor, short half-life, unstable in liver microsomes | Improved, longer half-life, sufficient for in vivo target engagement |
| Published In Vivo Efficacy | Lacking | Demonstrated in T-ALL xenograft models |
Table 2: In Vitro Potency of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| HCT-116 | Colon Carcinoma | 870 nM | |
| HCT-116 (ΔSHMT2) | Colon Carcinoma | < 50 nM | |
| 8988T | Pancreatic Cancer | < 100 nM | |
| Various B-cell Lymphoma Lines | B-cell Lymphoma | Enriched in sensitive half (Median IC50 = 4 µM for compound 2, a related precursor) |
Troubleshooting Guide
Issue: Lack of In Vivo Efficacy with this compound
| Potential Cause | Troubleshooting Step | Recommended Action & Rationale |
| Rapid Metabolic Clearance | Confirm metabolic instability. | Conduct an in vitro liver microsome stability assay. This compound is expected to show rapid degradation. This confirms the inherent properties of the compound are the likely cause of failure. |
| Sub-therapeutic Compound Exposure | Assess in vivo compound concentration. | If proceeding with an exploratory in vivo study is absolutely necessary, perform a pilot pharmacokinetic (PK) study. Administer a single dose and collect plasma samples at multiple time points (e.g., 5, 15, 30, 60, 120 minutes) to determine the concentration-time profile. It is anticipated that the compound will be cleared very quickly. |
| Compound Formulation/Administration Issues | Verify formulation and dosing accuracy. | Ensure the compound is fully solubilized in the vehicle and does not precipitate upon administration. Double-check dose calculations and administration technique (e.g., oral gavage, intraperitoneal injection). |
| Alternative Strategy | Switch to a more stable analog. | Strongly Recommended: Transition to using (+)-SHIN2. This compound was specifically designed to address the rapid clearance of this compound and has demonstrated in vivo efficacy. |
Experimental Protocols
1. Liver Microsome Stability Assay (General Protocol)
This assay provides an in vitro estimate of the metabolic stability of a compound in the liver.
-
Materials:
-
Pooled liver microsomes from the species of interest (e.g., mouse, rat, human)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (this compound) stock solution (e.g., in DMSO)
-
Control compounds (one high clearance, one low clearance)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, LC-MS/MS system
-
-
Methodology:
-
Prepare a microsomal incubation mixture containing liver microsomes and buffer.
-
Add the test compound to the microsomal mixture at a final concentration typically between 0.5 to 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) and in vitro intrinsic clearance (CLint). For this compound, a very short half-life is expected.
-
2. In Vivo Pharmacokinetic (PK) Pilot Study (General Protocol)
This protocol outlines a basic procedure to assess the plasma concentration of a compound over time.
-
Animal Model:
-
Select the appropriate animal model (e.g., male C57BL/6 mice).
-
-
Formulation and Dosing:
-
Formulate this compound in a suitable vehicle (e.g., a solution containing DMSO, PEG300, and Tween 80, or 2-hydroxypropyl-β-cyclodextrin in water). The formulation for SHIN2 has been described as 20% 2-hydroxypropyl-β-cyclodextrin in water.
-
Administer a single dose of the compound via the desired route (e.g., intraperitoneal injection or oral gavage).
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points. Due to the expected rapid clearance of this compound, early time points are crucial (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).
-
Process the blood to collect plasma.
-
-
Sample Analysis:
-
Extract the compound from the plasma samples.
-
Quantify the concentration of the compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
-
Visualizations
Caption: SHMT1/2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for lack of this compound in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Experimental Half-life of (+)-SHIN1
For researchers, scientists, and drug development professionals utilizing the potent SHMT inhibitor, (+)-SHIN1, its characteristically short experimental half-life presents a significant challenge, limiting its utility in prolonged in vitro experiments and precluding its use in in vivo models.[1] This technical support guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address and overcome the inherent instability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound and provide actionable solutions to improve its experimental half-life.
Q1: Why is the experimental half-life of my this compound so short?
A1: this compound belongs to the pyranopyrazole class of compounds, which are known to be unstable in liver microsome assays and exhibit poor in vivo half-lives.[1] This instability is primarily due to metabolic degradation by enzymes present in liver microsomes, which are often used to predict in vivo metabolic clearance. While specific metabolic "soft spots" on the this compound structure have not been extensively detailed in published literature, pyranopyrazole derivatives can be susceptible to enzymatic oxidation and other phase I metabolic reactions.
Q2: How can I improve the in vitro half-life of this compound in my cell-based assays?
A2: To extend the effective duration of action in cell culture, consider the following strategies:
-
Serial Dosing: Instead of a single high-concentration dose, replenish the media with fresh this compound at regular intervals. The frequency will depend on your specific cell line and experimental duration.
-
Use of Metabolic Inhibitors: In non-liver-derived cell lines with some metabolic capacity, the co-administration of broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) may reduce the rate of this compound degradation. However, this should be done with caution as it can introduce confounding variables.
-
Consider a More Stable Analog: For longer-term studies, transitioning to a more stable analog like SHIN2 is highly recommended. SHIN2 was specifically designed to have improved pharmacokinetic properties, including a longer half-life, making it suitable for in vivo studies.[2]
Q3: My experiments require an in vivo model. Is there any way to use this compound?
A3: Due to its rapid clearance, this compound is not recommended for in vivo studies.[2] The successor compound, SHIN2 , was developed specifically to address this limitation and has demonstrated in vivo activity.[2] A 200 mg/kg intraperitoneal injection of (+)SHIN2 in mice showed sustained plasma concentrations sufficient to inhibit SHMT activity for at least 8 hours. We strongly advise using SHIN2 for any animal-based research.
Q4: What are the key structural differences between this compound and SHIN2 that improve half-life?
A4: While the exact structure of SHIN2 is not as widely published as this compound, the development of SHIN2 involved substitutions on the phenyl ring of the pyranopyrazole scaffold. These modifications were aimed at "hardening" the molecule, making it less susceptible to metabolic degradation. This is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a lead compound.
Data Presentation: Comparative Stability of SHMT Inhibitors
| Compound | In Vitro Stability (Liver Microsomes) | In Vivo Half-Life/Activity | Suitability for In Vivo Studies |
| This compound | Unstable | Poor | Not Recommended |
| (+)SHIN2 | Improved (presumed) | Target engagement for ~8 hours in mice after a 200 mg/kg IP dose | Suitable |
Experimental Protocols
To assist researchers in evaluating the metabolic stability of this compound or its analogs, we provide the following detailed methodologies for key experiments.
In Vitro Metabolic Stability: Liver Microsome Assay
This protocol is adapted from standard industry practices to determine the in vitro half-life of a compound.
Objective: To measure the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled liver microsomes (human or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the liver microsomal incubation medium containing phosphate buffer and MgCl₂.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal incubation medium.
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For a negative control, add buffer instead of the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic profile of a compound in mice.
Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters, including half-life, of a test compound after administration to mice.
Materials:
-
Test compound (e.g., SHIN2)
-
Appropriate vehicle for dosing (e.g., a solution of DMSO, PEG300, Tween80, and saline)
-
Male or female mice (e.g., C57BL/6 or CD-1)
-
Dosing syringes and needles (for intravenous or intraperitoneal administration) or gavage needles (for oral administration)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate mice to the facility for at least one week before the study.
-
Prepare the dosing formulation of the test compound in the chosen vehicle.
-
Administer the compound to the mice via the desired route (e.g., a single intravenous bolus, intraperitoneal injection, or oral gavage).
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect small-volume blood samples (e.g., from the saphenous or tail vein).
-
Place the blood samples into heparinized microcentrifuge tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to a new set of tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Prepare plasma samples for analysis, which may include protein precipitation with a solvent like acetonitrile.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of the compound versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Visualizations
SHMT Signaling Pathway
The following diagram illustrates the central role of Serine Hydroxymethyltransferase (SHMT) in one-carbon metabolism, the pathway targeted by this compound.
Troubleshooting Workflow for Poor Half-Life
This workflow provides a logical approach to addressing the issue of this compound's short experimental half-life.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycine Limitation in (+)-SHIN1 Treated DLBCL Cells
This technical support center is designed for researchers, scientists, and drug development professionals working with the serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1, in Diffuse Large B-cell Lymphoma (DLBCL) cell lines. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to glycine limitation during your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when treating DLBCL cells with this compound.
| Problem | Possible Cause | Recommended Solution |
| 1. Unexpectedly high cell death in this compound treated DLBCL cells, even at low concentrations. | DLBCL cells often exhibit defective glycine import, making them highly sensitive to the inhibition of endogenous glycine synthesis by this compound.[1][2][3] | - Start with a lower concentration range for this compound than you might use for other cancer cell lines. - Perform a dose-response curve to determine the optimal concentration for your specific DLBCL cell line.[4] - Confirm the phenotype by attempting a rescue with supplemental glycine. |
| 2. Formate supplementation does not rescue, and may even enhance, this compound-induced cytotoxicity. | This is a known paradoxical effect in DLBCL cell lines with defective glycine import.[1] While formate can replenish the one-carbon pool, it cannot compensate for the lack of glycine. The enhanced cytotoxicity may be due to formate driving the residual SHMT activity towards glycine consumption. | - Do not rely on formate supplementation to rescue this compound toxicity in DLBCL cells. - To confirm that the observed cell death is due to glycine limitation, supplement the culture medium with glycine. |
| 3. Inconsistent results between experiments. | - Cell line heterogeneity: Different DLBCL cell lines may have varying degrees of dependency on de novo glycine synthesis. - Reagent variability: Inconsistent potency of this compound or degradation of supplements. - Inconsistent cell health: Cells may respond differently to treatment if they are not in a healthy, exponential growth phase. | - Characterize the glycine import capacity of your specific DLBCL cell line. - Aliquot and store this compound according to the manufacturer's instructions to ensure consistent activity. Prepare fresh supplements for each experiment. - Ensure consistent cell culture practices, including seeding density and passage number. |
| 4. Difficulty interpreting metabolomics data. | Inhibition of SHMT1/2 by this compound leads to significant metabolic reprogramming, including depletion of glycine and downstream metabolites like purines. | - Measure intracellular levels of serine, glycine, and key metabolites in the one-carbon and purine synthesis pathways. - Use isotope tracing with 13C-serine to track the flux through the SHMT-mediated pathway and confirm target engagement. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate. By inhibiting SHMT, this compound blocks the primary pathway for endogenous glycine synthesis and the generation of one-carbon units required for nucleotide, and other macromolecule synthesis.
Q2: Why are DLBCL cells particularly sensitive to this compound?
A2: Many DLBCL cell lines have a metabolic vulnerability due to defective glycine import. Unlike other cancer cells that can uptake sufficient glycine from the extracellular environment when de novo synthesis is blocked, these DLBCL cells are heavily reliant on the SHMT pathway for their glycine supply. This dependency makes them exquisitely sensitive to SHMT inhibitors like this compound.
Q3: Can I use formate to rescue the effects of this compound in DLBCL cells?
A3: No, in fact, formate supplementation has been shown to paradoxically enhance the cytotoxic effects of this compound in DLBCL cells. While formate can replenish the one-carbon units that are also depleted by SHMT inhibition, it cannot restore the glycine levels. The exact mechanism for the enhanced toxicity is still under investigation but may involve the driving of residual SHMT activity toward glycine consumption.
Q4: What are the expected metabolic consequences of treating DLBCL cells with this compound?
A4: Treatment of DLBCL cells with this compound is expected to lead to a significant decrease in intracellular glycine levels. This will be followed by a reduction in metabolites that require glycine for their synthesis, most notably purine nucleotides. Isotope tracing studies using labeled serine will show a blockage in the conversion of serine to glycine.
Q5: What are some key experimental controls to include when working with this compound?
A5: Key controls include:
-
Vehicle control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.
-
Inactive enantiomer (-)-SHIN1: To demonstrate that the observed effects are specific to the active enantiomer.
-
Glycine rescue: Supplementing the media with glycine should rescue the cytotoxic effects of this compound, confirming that the phenotype is due to glycine limitation.
-
Cell line comparison: Including a cancer cell line with normal glycine import as a negative control can highlight the specific vulnerability of DLBCL cells.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for determining the effect of this compound on the viability of DLBCL cells.
-
Cell Seeding:
-
Culture DLBCL cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Add 100 µL of the drug dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate for 48-72 hours.
-
-
Viability Assessment (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol is for quantifying apoptosis in this compound treated DLBCL cells.
-
Cell Treatment:
-
Seed DLBCL cells in a 6-well plate at a density of 5 x 105 cells per well.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control for 48 hours.
-
-
Cell Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
FITC-Annexin V positive, PI negative cells are considered early apoptotic.
-
FITC-Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
-
Visualizations
Caption: Mechanism of this compound action on the serine-to-glycine conversion pathway.
Caption: General experimental workflow for studying the effects of this compound on DLBCL cells.
Caption: A troubleshooting decision tree for unexpected cell death in this compound experiments.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine metabolism in cancer - Gregory Ducker [grantome.com]
- 3. citeab.com [citeab.com]
- 4. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for long-term (+)-SHIN1 treatment in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (+)-SHIN1 for long-term in vitro treatment.
Troubleshooting Guides
This section addresses common issues that may arise during long-term experiments with this compound.
Problem 1: Compound Precipitation in Culture Medium
| Possible Cause | Troubleshooting Step |
| High Final Concentration | Ensure the final concentration of this compound in the culture medium does not exceed its solubility limit. It is recommended to perform a solubility test in your specific cell culture medium prior to long-term experiments. |
| Improper Dissolution of Stock Solution | Ensure the this compound stock solution (typically in DMSO) is fully dissolved before diluting it into the culture medium. Gentle warming or brief sonication of the stock solution can aid dissolution.[1] |
| Interaction with Media Components | Components in serum or the medium itself can sometimes cause precipitation.[2][3][4] If possible, test the solubility in serum-free medium or a reduced serum concentration. Always add the this compound solution to pre-warmed medium and mix gently but thoroughly. |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles of the stock solution. Store aliquots at -20°C or -80°C. Ensure the incubator maintains a stable temperature. |
Problem 2: Loss of Efficacy Over Time
| Possible Cause | Troubleshooting Step |
| Compound Instability | This compound is known to be unstable in liver microsome assays, suggesting potential instability in aqueous solutions over extended periods. For long-term cultures, it is crucial to refresh the medium containing freshly diluted this compound regularly. A 48-72 hour refreshment schedule is a good starting point. |
| Development of Cellular Resistance | Cells can develop resistance to SHMT inhibitors through various mechanisms, such as upregulation of SHMT enzymes or alternative metabolic pathways. Monitor for resistance by periodically performing dose-response curves to check for a shift in the IC50 value. Consider investigating potential resistance mechanisms if a significant loss of efficacy is observed. |
| Changes in Cell Culture Conditions | Ensure consistent cell culture practices, including cell density, passage number, and media composition, as these can influence drug sensitivity. |
Problem 3: Excessive Cytotoxicity or Unexpected Cell Death
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. It is essential to determine the IC50 for your specific cell line to establish an appropriate working concentration for long-term studies. |
| Glycine Dependence | Some cell lines, particularly those with defective glycine import like certain diffuse large B-cell lymphoma (DLBCL) lines, are highly dependent on de novo glycine synthesis and are thus more sensitive to SHMT inhibition. Be aware of the metabolic characteristics of your cell line. |
| Off-Target Effects at High Concentrations | While this compound is a potent SHMT inhibitor, very high concentrations may lead to off-target effects. Use the lowest effective concentration that achieves the desired biological outcome. |
| Nutrient Depletion | Long-term inhibition of one-carbon metabolism can lead to the depletion of essential molecules beyond nucleotides. Ensure regular media changes to replenish essential nutrients. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. By inhibiting these enzymes, this compound blocks the conversion of serine to glycine and the simultaneous generation of one-carbon units for the folate cycle. This leads to a depletion of the one-carbon pool, which is essential for the synthesis of purines and thymidylate, ultimately resulting in the inhibition of DNA synthesis and cell proliferation.
Q2: How should I prepare and store this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing the final working concentration, dilute the stock solution in pre-warmed cell culture medium and mix well.
Q3: What are the expected morphological changes in cells treated with this compound long-term?
A3: As this compound inhibits nucleotide synthesis, treated cells may exhibit morphological changes characteristic of cell cycle arrest and senescence. These can include an enlarged and flattened appearance. Over time, signs of apoptosis such as cell shrinkage, membrane blebbing, and detachment may also be observed.
Q4: How often should I change the medium during a long-term this compound treatment?
A4: Due to the potential for compound degradation and nutrient depletion in the culture medium, it is recommended to refresh the medium with freshly prepared this compound every 48 to 72 hours for long-term experiments. The optimal frequency may depend on the cell line's metabolic rate and the specific experimental goals.
Q5: Can formate or glycine rescue the effects of this compound?
A5: In many cell lines, the anti-proliferative effects of this compound can be rescued by the addition of formate, as it can replenish the one-carbon pool for nucleotide synthesis. However, this rescue is dependent on the presence of glycine in the medium. In cell lines with defective glycine uptake, formate can paradoxically enhance the cytotoxic effects of this compound by driving the residual SHMT activity towards serine synthesis, further depleting the limited intracellular glycine pool.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting their diverse metabolic dependencies.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HCT-116 (Wild-Type) | Colon Cancer | 870 | |
| HCT-116 (ΔSHMT1) | Colon Cancer | 870 | Suggests primary inhibition of SHMT2 is key in this line. |
| HCT-116 (ΔSHMT2) | Colon Cancer | <50 | Demonstrates potent inhibition of SHMT1. |
| 8988T | Pancreatic Cancer | <100 | This cell line has defects in mitochondrial folate metabolism and is highly dependent on SHMT1. |
| Various B-cell malignancies | Lymphoma | Varies (often in the low micromolar to nanomolar range) | Often show increased sensitivity due to defective glycine import. |
Key Experimental Protocols
1. Long-Term this compound Treatment Protocol
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the treatment period. This may require optimization for each cell line.
-
Initial Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Medium Refreshment: Every 48-72 hours, aspirate the old medium and replace it with fresh, pre-warmed medium containing the appropriate concentration of this compound or vehicle control.
-
Monitoring: Regularly monitor cell morphology, confluence, and viability throughout the experiment.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound is binding to its target (SHMT1/2) within the cell.
-
Cell Treatment: Treat intact cells with this compound at various concentrations for a specific duration (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Analyze the amount of soluble SHMT1 and/or SHMT2 in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: A positive target engagement will result in a thermal stabilization of SHMT1/2 in the this compound-treated samples, meaning more protein will remain soluble at higher temperatures compared to the control.
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is to assess the effect of this compound on cell cycle distribution.
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound treatment is expected to cause an accumulation of cells in the S and/or G2/M phases.
4. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay is to quantify the induction of apoptosis by this compound.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V negative, PI negative: Live cells
-
Annexin V positive, PI negative: Early apoptotic cells
-
Annexin V positive, PI positive: Late apoptotic/necrotic cells
-
Annexin V negative, PI positive: Necrotic cells
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of SHMT Inhibitors: (+)-SHIN1 and SHIN2
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the serine hydroxymethyltransferase (SHMT) inhibitors, (+)-SHIN1 and SHIN2. While both compounds target the same key enzymes in one-carbon metabolism, their suitability for in vivo studies differs significantly, shaping their respective applications in preclinical research.
A direct in vivo efficacy comparison between this compound and SHIN2 is not feasible due to the pharmacological properties of this compound. Research has shown that this compound and related pyrazolopyrans are unstable in liver microsome assays and possess poor in vivo half-lives, which precludes their use in animal models.[1][2] Consequently, SHIN2 was developed as a next-generation inhibitor with improved pharmacokinetic properties suitable for in vivo investigations.[3][4] This guide, therefore, presents a comparative overview of the in vitro efficacy of both compounds and details the in vivo efficacy of SHIN2.
Mechanism of Action
Both this compound and SHIN2 are potent, folate-competitive inhibitors of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[3] These enzymes are critical for one-carbon metabolism, catalyzing the conversion of serine to glycine and generating one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other vital macromolecules. By inhibiting SHMT1 and SHMT2, both this compound and SHIN2 disrupt these crucial biosynthetic pathways, leading to cell cycle arrest and reduced cancer cell proliferation. Dual inhibition is considered essential to prevent metabolic compensation between the two isoforms.
Data Presentation: Efficacy Comparison
In Vitro Efficacy
The following table summarizes the in vitro activity of this compound and SHIN2 in various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | HCT-116 (Colon Cancer) | Growth Inhibition | 870 nM | |
| SHMT2 knockout HCT-116 | Growth Inhibition | < 50 nM | ||
| 8988T (Pancreatic Cancer) | Growth Inhibition | < 100 nM | ||
| SHIN2 | HCT-116 (Colon Cancer) | Growth Inhibition | Not explicitly stated, but inhibits growth | |
| Molt4 (T-ALL) | Proliferation Inhibition | Synergistic with methotrexate |
In Vivo Efficacy of SHIN2
The subsequent table details the in vivo efficacy of SHIN2 in preclinical cancer models. As previously mentioned, comparable in vivo data for this compound is unavailable due to its rapid clearance.
| Cancer Model | Treatment Protocol | Key Findings | Reference |
| NOTCH1-driven mouse primary T-ALL | 200 mg/kg BID, 11 days | Increased survival; efficacy comparable to methotrexate. | |
| Patient-derived T-ALL xenograft (MTX-resistant) | Not specified | Demonstrated efficacy. | |
| Mouse primary T-ALL and human patient-derived xenograft | Combination with methotrexate | Synergistic effect, leading to increased survival. |
Experimental Protocols
In Vivo Target Engagement of SHIN2 in Mice
To confirm that SHIN2 engages its target in vivo, a study was conducted using isotope tracing. The following protocol was employed:
-
Animal Model: Mouse studies were conducted following protocols approved by the Princeton University Institutional Animal Care and Use Committee.
-
Drug Administration: Mice were administered an intraperitoneal (IP) injection of (+)-SHIN2.
-
Isotope Infusion: Following drug administration, U-13C-serine was infused.
-
Sample Collection: Blood samples were collected at specified time points to trace the metabolic fate of the labeled serine.
-
Analysis: The labeling of glycine and serine from the infused U-13C-serine was analyzed to assess the inhibition of SHMT activity.
In Vivo Efficacy of SHIN2 in T-ALL Models
The efficacy of SHIN2 in treating T-cell acute lymphoblastic leukemia (T-ALL) was evaluated using the following methodology:
-
Animal Models: The studies utilized a NOTCH1-driven mouse T-ALL model and a patient-derived T-ALL xenograft model. Animals were housed in specific pathogen-free facilities at the Rutgers Cancer Institute of New Jersey.
-
Cell Lines: Human T-ALL cell lines such as Molt4, Molt3, Jurkat, and KOPT-K1 were used for initial in vitro assessments and subsequent in vivo studies.
-
Treatment Regimen: SHIN2 was administered to the animal models, both as a standalone treatment and in combination with methotrexate.
-
Efficacy Assessment: The primary endpoint for efficacy was the survival of the treated animals.
-
Statistical Analysis: Appropriate statistical methods were used to analyze the survival data and determine the significance of the treatment effects.
Visualizations
Signaling Pathway of SHMT Inhibition
Caption: Mechanism of SHMT inhibition by this compound and SHIN2.
Experimental Workflow for In Vivo Efficacy of SHIN2
Caption: Workflow for assessing the in vivo efficacy of SHIN2 in T-ALL models.
References
On-Target Validation of (+)-SHIN1 Using its Inactive Enantiomer, (-)-SHIN1
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the on-target effects of the active SHMT inhibitor, (+)-SHIN1, with its inactive enantiomer, (-)-SHIN1, to validate its mechanism of action. The data presented herein is crucial for researchers in drug discovery and development, offering clear, experimentally-supported evidence of this compound's specific inhibitory activity.
Summary of On-Target Effects: this compound vs. (-)-SHIN1
This compound is a potent dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases, enzymes critical for one-carbon (1C) metabolism.[1][2][3] The on-target activity of this compound is validated by comparing its effects to its inactive enantiomer, (-)-SHIN1, which serves as a rigorous negative control.[1]
Key Findings:
-
Stereoselective Inhibition: this compound demonstrates potent, stereoselective inhibition of cell growth and SHMT activity, whereas (-)-SHIN1 is largely inactive.[1]
-
Phenocopying Genetic Deletion: The metabolic consequences of this compound treatment closely mirror those observed with genetic deletion of SHMT1/2, further confirming its on-target action.
-
Rescue by Formate: The anti-proliferative effects of this compound can be rescued by the addition of formate, a downstream product of the SHMT reaction, indicating that the cellular effects are due to the depletion of the 1C pool.
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies, highlighting the differential effects of this compound and (-)-SHIN1.
Table 1: In Vitro Inhibition of Human SHMT1 and SHMT2
| Compound | Target | IC50 (nM) |
| This compound | SHMT1 | 5 |
| SHMT2 | 13 |
Table 2: Cell Growth Inhibition in HCT-116 Cells
| Compound | Cell Line | IC50 |
| This compound | HCT-116 (WT) | 870 nM |
| (-)-SHIN1 | HCT-116 (WT) | No significant effect up to 30 µM |
| This compound | HCT-116 (SHMT2 knockout) | < 50 nM |
Table 3: Metabolic Effects of SHIN1 Treatment in HCT-116 Cells
| Treatment (5 µM) | M+2 13C-labeling of ADP (from 13C-serine) | M+2 13C-labeling of Glutathione (from 13C-serine) |
| DMSO (Control) | ~25% | ~20% |
| This compound | Near complete blockade | Near complete blockade |
| (-)-SHIN1 | No significant blockade | No significant blockade |
Signaling Pathway and Experimental Workflow
SHMT Inhibition Signaling Pathway
The following diagram illustrates the central role of SHMT in one-carbon metabolism and the downstream consequences of its inhibition by this compound.
Caption: Mechanism of this compound action on the SHMT pathway.
Experimental Workflow: Validating On-Target Effects
This workflow outlines a typical experiment to validate the on-target effects of this compound using (-)-SHIN1 as a negative control.
Caption: Workflow for validating this compound on-target effects.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Cell Growth Inhibition Assay
-
Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or (-)-SHIN1 (e.g., from 0.01 to 30 µM). Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with Trypan blue exclusion.
-
Data Analysis: Normalize the data to the DMSO control and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Metabolite Labeling with 13C-Serine
-
Cell Culture: Culture HCT-116 cells in media containing uniformly labeled 13C-serine.
-
Compound Treatment: Treat the cells with 5 µM this compound, 5 µM (-)-SHIN1, or a DMSO control for 24 hours.
-
Metabolite Extraction: After incubation, rapidly quench metabolism and extract intracellular metabolites using a cold methanol/water/chloroform extraction procedure.
-
LC-MS/MS Analysis: Analyze the polar metabolite fraction by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the fractional labeling of downstream metabolites such as ADP and glutathione.
-
Data Analysis: Compare the M+2 labeling fraction (indicating the incorporation of two 13C atoms from serine) between the different treatment groups. A significant reduction in the M+2 fraction in this compound treated cells compared to DMSO and (-)-SHIN1 treated cells indicates on-target inhibition of SHMT.
This guide provides a foundational understanding of how to validate the on-target effects of this compound using its inactive enantiomer. The provided data, pathways, and protocols serve as a valuable resource for researchers investigating one-carbon metabolism and developing novel therapeutics targeting this pathway.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antileukemic Effects of SHMT Inhibition with Methotrexate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects observed between the serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN2, and the conventional chemotherapy agent, methotrexate (MTX). While initial research identified (+)-SHIN1 as a potent SHMT inhibitor, its rapid clearance limited its in vivo applications.[1] Subsequent development led to (+)-SHIN2, an in vivo active compound that has been the focus of studies demonstrating significant synergistic potential with methotrexate in the context of T-cell acute lymphoblastic leukemia (T-ALL).[1][2] This guide will focus on the experimental data supporting this synergy, detailing the methodologies and visualizing the underlying biological pathways and experimental designs.
I. Quantitative Analysis of Synergistic Efficacy
The combination of (+)-SHIN2 and methotrexate has been shown to be more effective at inhibiting cancer cell growth and improving survival in preclinical models than either agent alone. This synergy has been demonstrated both in vitro in human T-ALL cell lines and in vivo in mouse models.
In Vitro Synergy in Molt4 Human T-ALL Cells
The synergistic effect of (+)-SHIN2 and methotrexate was evaluated in the Molt4 human T-ALL cell line. The data demonstrates that the presence of low-dose methotrexate sensitizes the cancer cells to the proliferative inhibition by (+)-SHIN2.[1][3]
| Methotrexate Concentration | (+)-SHIN2 IC50 (µM) | Description of Effect |
| 0 nM | ~2.5 | Baseline potency of (+)-SHIN2. |
| 20 nM | ~1.5 | Increased sensitivity to (+)-SHIN2. |
| 30 nM | ~1.0 | Further sensitization to (+)-SHIN2. |
| 40 nM | ~0.8 | Significant potentiation of (+)-SHIN2's effect. |
Data extrapolated from graphical representations in García-Cañaveras et al., Leukemia, 2021.
An isobologram analysis further confirmed this synergy, with combinations of the two drugs achieving a greater than 50% decrease in proliferation at concentrations lower than what would be expected for a merely additive effect.
In Vivo Antileukemic Efficacy in a Patient-Derived T-ALL Xenograft (PDX) Model
The synergistic activity was also confirmed in an in vivo setting using a patient-derived T-ALL xenograft model. The combination therapy led to a more significant reduction in tumor burden and a synergistic extension of survival compared to monotherapy.
| Treatment Group | Median Survival (Days) | Outcome |
| Vehicle | ~20 | Rapid disease progression. |
| Methotrexate | ~25 | Modest increase in survival. |
| (+)-SHIN2 | ~30 | Significant increase in survival. |
| (+)-SHIN2 + Methotrexate | >40 | Synergistic and most significant extension of survival. |
Data extrapolated from graphical representations in García-Cañaveras et al., Leukemia, 2021.
II. Experimental Protocols
The following are summaries of the key experimental methodologies used to establish the synergistic effects of (+)-SHIN2 and methotrexate.
In Vitro Cell Proliferation Assay
-
Cell Line: Molt4 (human T-ALL cell line).
-
Method: Cells were incubated with increasing concentrations of (+)-SHIN2 in the presence of fixed concentrations of methotrexate (0, 20, 30, and 40 nM).
-
Analysis: Cell proliferation was measured after a set incubation period, and the results were normalized to a DMSO control. An isobologram was generated to determine if the drug combination was synergistic, additive, or antagonistic.
In Vivo Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunocompromised mice transplanted with a luciferase-expressing T-ALL patient-derived xenograft (PDTALL#10).
-
Treatment Regimen:
-
Methotrexate: Administered at 10 mg/kg via intraperitoneal (IP) injection.
-
(+)-SHIN2: Administered at 200 mg/kg via IP injection.
-
Combination Therapy: A cyclical schedule involving doses of both methotrexate and (+)-SHIN2.
-
-
Analysis: Tumor burden was monitored using in vivo bioimaging. Survival of the mice in each treatment group was recorded and analyzed using Kaplan-Meier survival curves.
III. Visualizing the Mechanism and Workflow
Signaling Pathway of Synergy
The synergistic interaction between methotrexate and (+)-SHIN2 is rooted in their complementary inhibition of the folate metabolic pathway, which is crucial for nucleotide biosynthesis and cell proliferation. Methotrexate targets dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate (THF). THF is a necessary cofactor for SHMT, the enzyme targeted by (+)-SHIN2. By reducing THF levels, methotrexate enhances the inhibitory effect of (+)-SHIN2 on SHMT, as there is less substrate for SHIN2 to compete with. This dual targeting effectively cripples the one-carbon metabolism essential for cancer cell growth.
Mechanism of synergistic action.
Experimental Workflow for In Vivo Synergy Study
The workflow for the in vivo studies involved transplanting patient-derived leukemia cells into mice, followed by a structured treatment and monitoring schedule to assess the efficacy of the drug combination.
In vivo experimental workflow.
References
A Comparative Analysis of Metabolic Reprogramming: (+)-SHIN1 Treatment versus SHMT Knockout
A deep dive into the metabolic consequences of inhibiting the serine hydroxymethyltransferase (SHMT) pathway reveals distinct yet overlapping profiles between pharmacological intervention with (+)-SHIN1 and genetic knockout of SHMT. This guide provides a comprehensive comparison of their effects on cellular metabolism, supported by experimental data and detailed protocols, to aid researchers in oncology and metabolic diseases.
The enzyme serine hydroxymethyltransferase (SHMT) is a critical node in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is fundamental for the biosynthesis of nucleotides, amino acids, and for methylation reactions. Due to the high demand for these building blocks in proliferating cancer cells, SHMT has emerged as a promising therapeutic target. Two primary approaches to investigate the role of SHMT are through the use of small molecule inhibitors like this compound, a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, and through the genetic deletion (knockout) of SHMT genes.[1][2][3][4] Understanding the nuances in the metabolic profiles resulting from these two approaches is crucial for the development of effective therapeutic strategies.
Comparative Metabolic Profiles
The metabolic alterations induced by this compound treatment and SHMT knockout are summarized below. While both perturbations disrupt one-carbon metabolism, the specific downstream consequences can vary depending on the cellular context and the specific isoform targeted.
| Metabolic Parameter | This compound Treated Cells | SHMT Knockout Models | Key Findings & Citations |
| Nucleotide Metabolism | Significant reduction in nucleotide triphosphates.[1] Blocks cell growth through progressive depletion of purines. | Downregulation of nucleotide metabolism pathways, including purine and pyrimidine synthesis, in fetal livers of Shmt2-knockout embryos. | Both approaches lead to a deficit in the building blocks for DNA and RNA synthesis, highlighting the critical role of SHMT in providing one-carbon units for purine and thymidylate synthesis. |
| Amino Acid Metabolism | Leads to glycine limitation, which cannot be rescued by formate alone in some cell lines. | Increased circulating levels of serine and glycine in hepatocyte-specific SHMT2 knockout mice. In fetal livers of Shmt2-knockout embryos, glycine, serine, and threonine metabolism is significantly affected. | The impact on serine and glycine levels can differ. Pharmacological inhibition can create an acute glycine shortage for processes like purine synthesis, while genetic knockout may lead to a systemic accumulation of serine and glycine due to pathway blockade. |
| Mitochondrial Function | Induces mitochondrial respiration defects. Can lead to increased reactive oxygen species (ROS) and altered mitochondrial membrane potential. | Disruption of Shmt2 in mouse embryos leads to mitochondrial respiration defects and growth retardation in the liver. SHMT2 knockout in human cell lines impairs oxidative capacity. | Both pharmacological and genetic inhibition of mitochondrial SHMT2 compromises mitochondrial function, underscoring its role in maintaining mitochondrial homeostasis beyond one-carbon metabolism. |
| Redox Balance | Can cause glutathione depletion, especially in the presence of excess formate. Leads to an increase in reactive oxygen species (ROS). | SHMT2 knockout in cancer cells results in elevated ROS and decreased reduced and total glutathione. | Disruption of SHMT-mediated one-carbon metabolism impairs the cell's ability to manage oxidative stress, likely due to the role of one-carbon units in the synthesis of NADPH and glutathione. |
| Lipid Metabolism | Hepatocyte-specific SHMT2 knockout mice are more susceptible to fatty liver disease. SHMT2 knockdown reduces lipid accumulation in mouse primary hepatocytes. | The role of SHMT2 in lipid metabolism appears complex and context-dependent, with knockout models pointing towards a significant role in hepatic lipid homeostasis. |
Signaling Pathways and Experimental Workflows
To visualize the intricate connections within the metabolic pathways affected and the experimental approaches used to study them, the following diagrams are provided.
References
Validating the Specificity of (+)-SHIN1: A Comparison with Genetic Controls
(+)-SHIN1 is a potent, cell-permeable dual inhibitor of the enzymes Serine Hydroxymethyltransferase 1 (SHMT1) and 2 (SHMT2).[1][2][3] These enzymes are critical components of one-carbon (1C) metabolism, catalyzing the conversion of serine to glycine and a tetrahydrofolate-bound one-carbon unit.[4][5] This one-carbon unit is essential for the biosynthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis. The inhibition of SHMT1/2 by this compound leads to the depletion of these crucial metabolites, ultimately blocking cell growth. This guide provides an objective comparison of experimental data validating the on-target specificity of this compound using genetic controls and discusses its performance relative to other alternatives.
Comparison of this compound Activity in Wild-Type vs. Genetic Knockout Cells
The specificity of a pharmacological inhibitor is most rigorously tested by comparing its effects to the genetic deletion or knockdown of its intended target. Several studies have employed this strategy to validate that the biological effects of this compound are indeed due to the inhibition of SHMT1 and SHMT2.
| Cell Line | Genetic Modification | IC50 of this compound | Key Findings | Reference |
| HCT-116 | Wild-Type | 870 nM | Inhibition of cell growth. | |
| HCT-116 | SHMT1 Deletion | Indistinguishable from Wild-Type | Demonstrates that inhibition of mitochondrial SHMT2 is the primary driver of the anti-proliferative effect in these cells. | |
| HCT-116 | SHMT2 Deletion | < 50 nM | Increased potency indicates potent inhibition of the remaining cytosolic SHMT1. | |
| HCT-116 | SHMT1/2 Double Deletion | N/A | The metabolic phenotype of double-deletion cells (e.g., blocked glycine production from serine) is phenocopied by this compound treatment in wild-type cells. |
Experimental Protocols
Cell Growth Inhibition Assay: HCT-116 cells (wild-type, SHMT1 knockout, and SHMT2 knockout) are seeded in 96-well plates. The cells are then treated with a range of concentrations of this compound for 72 hours. Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
Metabolite Profiling using Isotope Tracing and LC-MS: To confirm target engagement, HCT-116 wild-type and SHMT1/2 double-deletion cells are cultured in media containing U-13C-serine. Wild-type cells are treated with either DMSO (vehicle control), this compound, or the inactive enantiomer (−)-SHIN1. After 24 hours, intracellular metabolites are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS). The incorporation of 13C from serine into downstream metabolites like glycine, glutathione, and ADP is quantified to assess SHMT activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted metabolic pathway and the workflow for validating this compound specificity.
References
Evaluating the Antibacterial Properties of (+)-SHIN1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antibacterial properties of (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT). Its performance is compared with other antibacterial agents, supported by experimental data, to offer an objective assessment for researchers and drug development professionals.
Mechanism of Action: Targeting One-Carbon Metabolism
This compound exhibits its antibacterial effect by targeting a crucial enzyme in bacterial one-carbon (1C) metabolism, serine hydroxymethyltransferase (SHMT).[1][2][3] SHMT is responsible for the conversion of serine to glycine and concurrently produces 5,10-methylenetetrahydrofolate (CH2-THF) from tetrahydrofolate (THF).[1][2] CH2-THF is an essential one-carbon donor for the synthesis of vital biomolecules, including purines and thymidylate, which are necessary for DNA and RNA synthesis. By inhibiting SHMT, this compound disrupts the supply of these essential building blocks, leading to bacteriostatic inhibition of bacterial growth.
The primary antibacterial mechanism of this compound is attributed to the inhibition of thymidine synthesis by blocking the supply of CH2-THF. This targeted approach highlights the potential of SHMT as a promising antibacterial target.
Comparative Antibacterial Activity
This compound has demonstrated exceptionally potent antibacterial activity, particularly against Enterococcus faecium. Its efficacy, measured by the 50% effective concentration (EC50), is significantly stronger than other tested compounds. The following table summarizes the comparative antibacterial activities of this compound and other one-carbon metabolism inhibitors against various bacterial strains.
| Compound | Target | E. faecium (EC50) | E. faecalis (EC50) | S. aureus (EC50) | E. coli (EC50) |
| This compound | SHMT | 10⁻¹¹ M | >100 µM | >100 µM | >100 µM |
| SHIN-1 | SHMT | 10⁻¹⁰ M | >100 µM | >100 µM | >100 µM |
| SHMT-IN-2 | SHMT | 2.9 x 10⁻⁶ M | >100 µM | >100 µM | >100 µM |
| Pemetrexed (PMX) | DHFR | 10⁻⁹–10⁻¹⁰ M | >100 µM | >100 µM | >100 µM |
| Methotrexate (MTX) | DHFR | 10⁻⁹–10⁻¹⁰ M | >100 µM | >100 µM | >100 µM |
| Raltitrexed (RTX) | DHFR | >100 µM | >100 µM | >100 µM | >100 µM |
| 5-Fluoro-2'-deoxyuridine (5-FdU) | TS | Potent Activity | Potent Activity | Potent Activity | Inactive |
| Data sourced from a study on the antibacterial potential of SHMT inhibitors. | |||||
| DHFR: Dihydrofolate Reductase, TS: Thymidylate Synthase |
Synergistic Potential
A significant finding is the ability of this compound to act synergistically with other antibacterial agents, particularly nucleoside analogues. This suggests that by inhibiting SHMT, this compound enhances the efficacy of drugs that target DNA and RNA synthesis. This synergistic effect opens avenues for combination therapies, which could potentially lower required dosages and combat drug resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in evaluating antibacterial properties.
Bacterial Viability Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound and other compounds to be tested
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each test compound.
-
Perform serial twofold dilutions of each compound in MHB directly in the 96-well plate. Typically, 100 µL of MHB is added to each well, and then 100 µL of the compound is added to the first well and serially diluted across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.
Materials:
-
96-well microtiter plates
-
Bacterial inoculum prepared as described above
-
Two antimicrobial agents (e.g., this compound and a nucleoside analogue)
-
Mueller-Hinton Broth (MHB)
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of Drug A horizontally along the x-axis.
-
Prepare serial dilutions of Drug B vertically along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension (final concentration of ~5 x 10⁵ CFU/mL).
-
Include control wells with each drug alone, as well as a growth control (no drugs).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Conclusion
This compound is a highly potent antibacterial agent against specific bacterial strains, notably E. faecium, with a novel mechanism of action targeting SHMT in the essential one-carbon metabolism pathway. Its exceptional potency and synergistic capabilities with other antibiotics highlight its potential as a lead compound for the development of new antibacterial therapies. Further research is warranted to explore its spectrum of activity and in vivo efficacy.
References
A Comparative Analysis of SHMT Inhibitors: (+)-SHIN1 and its Successor, SHIN2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of (+)-SHIN1 and its successor compound, SHIN2, both potent dual inhibitors of serine hydroxymethyltransferase (SHMT) 1 and 2. This document summarizes their performance, outlines key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in cancer metabolism.
Introduction
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides and other macromolecules required for cell proliferation. The mitochondrial isoform, SHMT2, is frequently overexpressed in various cancers, making it a compelling target for anticancer therapies.[1][2]
This compound was developed as a potent, folate-competitive, cell-permeable dual inhibitor of human SHMT1 and SHMT2.[3][4] While demonstrating significant in vitro efficacy, its utility in vivo was hampered by poor pharmacokinetic properties, including rapid clearance.[4] To address this limitation, SHIN2 was synthesized as a successor compound with an improved pharmacokinetic profile, enabling in vivo studies and demonstrating therapeutic potential, particularly in T-cell acute lymphoblastic leukemia (T-ALL).
Data Presentation
The following tables summarize the quantitative data for this compound and SHIN2, comparing their in vitro efficacy.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (nM) |
| This compound | SHMT1 | 5 |
| SHMT2 | 13 | |
| SHIN2 | SHMT1 | Not explicitly found |
| SHMT2 | Not explicitly found |
Table 2: Cell Proliferation Inhibition
| Compound | Cell Line | IC50 |
| This compound | HCT-116 | 870 nM |
| SHMT2 knockout HCT-116 | ~10 nM | |
| DLBCL cell lines | ~5 µM | |
| (+)-SHIN2 | HCT-116 | 300 nM |
| Molt4 (T-ALL) | 89 nM |
Table 3: In Vivo Performance
| Compound | Key Feature | Finding |
| This compound | Pharmacokinetics | Unstable in liver microsome assays with a poor in vivo half-life, precluding use in animal models. |
| (+)-SHIN2 | Pharmacokinetics | Improved pharmacokinetic properties suitable for in vivo studies. |
| In Vivo Efficacy | Demonstrates therapeutic activity in mouse primary T-ALL and synergizes with methotrexate. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro SHMT Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against purified human SHMT1 and SHMT2.
Materials:
-
Purified recombinant human SHMT1 and SHMT2
-
L-serine
-
Tetrahydrofolate (THF)
-
NADP+
-
5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)
-
Test compounds (this compound, SHIN2) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, MTHFD, NADP+, and THF in each well of a 96-well plate.
-
Add varying concentrations of the test compounds (e.g., from 0.1 nM to 10 µM) to the wells. Include a DMSO-only control.
-
Initiate the reaction by adding purified SHMT enzyme to each well.
-
Start the reaction by adding L-serine.
-
Immediately monitor the increase in absorbance at 340 nm (due to the production of NADPH) at regular intervals for a set period (e.g., 15-30 minutes) using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of SHIN1 and SHIN2 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116, Molt4)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (this compound, SHIN2) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values by plotting viability against the logarithm of the compound concentration.
Mandatory Visualization
Signaling Pathway: One-Carbon Metabolism
The following diagram illustrates the central role of SHMT in the one-carbon metabolism pathway, the target of this compound and SHIN2.
Caption: Inhibition of SHMT1/2 by SHIN1/SHIN2 blocks nucleotide synthesis.
Experimental Workflow: In Vitro SHMT Inhibition Assay
This diagram outlines the workflow for determining the IC50 of SHMT inhibitors.
References
- 1. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (+)-SHIN1
This document provides comprehensive guidance on the proper disposal procedures for (+)-SHIN1, a potent inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2). Adherence to these protocols is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Core Safety and Hazard Information
Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. The Safety Data Sheet (SDS) for SHIN1 indicates the following classifications[1]:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.
Key Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed. | H302 | Ingestion may cause adverse health effects. |
| Very toxic to aquatic life with long lasting effects. | H410 | Poses a significant, long-term risk to aquatic ecosystems. |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid powder, stock solutions, or waste), appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Safety Goggles: To protect eyes from splashes.
-
Lab Coat: To protect skin and clothing.
-
Chemically Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.
Logical Framework for this compound Disposal
The following diagram illustrates the decision-making process and key considerations for the safe disposal of this compound and associated materials.
Caption: Logical workflow for the proper segregation and disposal of different forms of this compound waste.
Step-by-Step Disposal Protocols
The disposal of this compound and materials contaminated with it must be handled as hazardous chemical waste.[2][3] Do not dispose of this compound down the drain or in regular trash.
This protocol applies to expired or unwanted solid this compound powder and disposable solid materials contaminated with the compound (e.g., pipette tips, gloves, weigh boats, contaminated paper towels).
-
Waste Collection:
-
Place all solid waste contaminated with this compound into a designated hazardous waste container that is clearly labeled.[2]
-
The container should be durable, sealable, and made of a material compatible with the chemical.
-
-
Labeling:
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Disposal Request:
-
Once the container is full, or according to your institution's guidelines, arrange for pickup by your EHS department.
-
This protocol applies to stock solutions, working solutions, and any liquid rinsate containing this compound.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container. The container must be compatible with the solvent used (e.g., DMSO, ethanol).
-
Never mix incompatible waste streams. It is best practice to have a dedicated waste container for this type of chemical waste.
-
-
Labeling:
-
Clearly label the liquid waste container with "Hazardous Waste," the full chemical name "this compound," the solvent(s), and the estimated concentration.
-
-
Storage:
-
Keep the container securely capped at all times, except when adding waste.
-
Store the container in a designated, well-ventilated secondary containment bin.
-
-
Disposal Request:
-
Follow your institution's procedures to request a chemical waste pickup from your EHS department.
-
A chemical container is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.
-
Rinsing:
-
Triple rinse the empty container with a suitable solvent (e.g., the solvent used for making stock solutions).
-
Crucially, the first rinse of the container must be collected and disposed of as hazardous liquid waste as described in Protocol 2. Subsequent rinses should also be collected as hazardous waste.
-
-
Container Disposal:
-
After thorough rinsing, deface or completely remove the original label from the container.
-
Dispose of the rinsed, unlabeled container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
-
Experimental Workflow for Disposal
The following diagram outlines the procedural steps for the safe disposal of this compound waste from a typical laboratory experiment.
Caption: Step-by-step workflow for the collection and disposal of this compound waste.
Emergency Procedures
-
Spills: In the event of a spill, wear appropriate PPE, contain the spill with absorbent material, and clean the area. Collect all cleanup materials as hazardous waste.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
By following these procedures, you can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
Personal protective equipment for handling (+)-SHIN1
Essential Safety and Handling Guide for (+)-SHIN1
Topic: Personal Protective Equipment for Handling this compound
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance for safe handling, operational protocols, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is the active enantiomer of SHIN1, a potent inhibitor of human serine hydroxymethyltransferase (SHMT)[1][2]. While specific safety data for the (+)-enantiomer is not detailed, the Safety Data Sheet (SDS) for SHIN1 indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[3]. Therefore, it is imperative to handle this compound with care, avoiding inhalation, and contact with skin and eyes[3]. Engineering controls, such as using the compound in a well-ventilated area or a chemical fume hood, are essential to minimize exposure[3].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for hazardous chemicals.
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. A face shield may be required for procedures with a high risk of splashing. |
| Hand Protection | Disposable Nitrile Gloves | Should be worn to prevent skin contact. It is recommended to use double gloves for added protection. Gloves must be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from contamination. For procedures with a higher risk of spills, a chemically resistant apron or gown may be necessary. |
| Respiratory Protection | Not generally required | Should be used if there is a risk of generating dust or aerosols, especially when handling the powder outside of a chemical fume hood. A risk assessment should determine the appropriate type of respiratory protection. |
Operational Plan for Handling this compound
This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Experimental Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to post-experiment cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
